3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETSOAKZLYHGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of CAS 933795-55-2 in Medicinal Chemistry: A Technical Guide to Functionalization and Pharmacophore Integration
Executive Summary
In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic properties of development candidates. CAS 933795-55-2 , chemically identified as 3-(1H-Pyrazol-1-yl)cyclohexan-1-one , is a highly strategic synthetic building block designed to address this challenge. By fusing a privileged heterocyclic pharmacophore (pyrazole) with an sp³-rich, functionalizable aliphatic core (cyclohexanone), this intermediate allows medicinal chemists to rapidly generate structurally complex, three-dimensional libraries.
This technical whitepaper provides an in-depth analysis of CAS 933795-55-2, detailing its physicochemical profile, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into targeted drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative baseline of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The ketone moiety provides a versatile handle for derivatization, while the pyrazole ring introduces critical hydrogen-bond accepting capabilities [1].
Table 1: Quantitative Physicochemical Profile of CAS 933795-55-2
| Property | Value | Structural Implication |
| Chemical Name | 3-(1H-Pyrazol-1-yl)cyclohexan-1-one | 1,3-substitution defines spatial geometry |
| CAS Registry Number | 933795-55-2 | Unique chemical identifier |
| Molecular Formula | C₉H₁₂N₂O | High Fsp³ fraction (6/9 carbons are sp³) |
| Molecular Weight | 164.21 g/mol | Low MW enables fragment-based design |
| SMILES String | O=C1CC(N2N=CC=C2)CCC1 | Computable topological representation |
| InChIKey | PETSOAKZLYHGNY-UHFFFAOYSA-N | Standardized database querying |
| H-Bond Donors | 0 | Enhances passive membrane permeability |
| H-Bond Acceptors | 2 | Facilitates kinase hinge-region binding |
Mechanistic Utility in Drug Discovery
The architectural brilliance of CAS 933795-55-2 lies in the orthogonal utility of its two primary structural domains.
The Pyrazole Pharmacophore
Pyrazoles are ubiquitous in FDA-approved drugs (e.g., Ruxolitinib, Celecoxib) due to their profound metabolic stability and their ability to act as bioisosteres for amides and phenols. In the context of kinase inhibition, the sp² nitrogen of the pyrazole ring acts as a potent hydrogen-bond acceptor, frequently anchoring the molecule to the ATP-binding hinge region of target kinases.
The Cyclohexanone Core
The cyclohexanone ring serves as an electrophilic hub. Unlike terminal alkynes or boronic acids which are restricted to cross-coupling, the ketone allows for stereoselective sp³-sp³ bond formations. By subjecting the ketone to reductive amination, Grignard addition, or Wittig olefination, chemists can generate diverse vectors projecting away from the pyrazole anchor, thereby probing the solvent-exposed regions of a target protein's binding pocket.
Figure 1: JAK/STAT pathway inhibition mechanism by pyrazole-derived pharmacophores.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm causality and prevent the propagation of synthetic errors.
Protocol A: Reductive Amination of CAS 933795-55-2
This protocol converts the ketone into a secondary amine, a highly common linkage in medicinal chemistry. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature and superior chemoselectivity.
Step-by-Step Methodology:
-
Imine Formation: Dissolve CAS 933795-55-2 (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 80°C) if the primary amine is sterically hindered. Add glacial acetic acid (1.0 eq) to protonate the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.
-
-
Validation Checkpoint 1 (FT-IR/TLC): Stir for 2 hours at room temperature. Before adding the reducing agent, analyze an aliquot via FT-IR.
-
Self-Validation: The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the emergence of an imine C=N stretch (~1650 cm⁻¹) validates complete conversion. This prevents the reducing agent from prematurely reducing unreacted starting material into an off-target secondary alcohol.
-
-
Reduction: Cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Causality: The electron-withdrawing acetate groups on the borohydride reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion while leaving any trace unreacted ketone intact.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes unreacted borohydride species, deprotonating the newly formed secondary amine and driving it into the organic layer for efficient extraction.
-
-
Validation Checkpoint 2 (LC-MS): Analyze the purified organic layer.
-
Self-Validation: The presence of the [M+H]⁺ peak corresponding to the target secondary amine confirms successful functionalization.
-
Figure 2: Reductive amination workflow of CAS 933795-55-2 detailing intermediate validation.
Protocol B: Grignard Addition for Tertiary Alcohol Synthesis
This protocol is utilized to create a sterically hindered, sp³-rich tertiary alcohol, which can act as a rigid structural spacer in a drug molecule.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Causality: Grignard reagents (R-MgBr) are exceptionally strong nucleophiles and bases. Even trace atmospheric moisture will irreversibly protonate the reagent, destroying it and yielding an inert alkane.
-
-
Addition: Dissolve CAS 933795-55-2 (1.0 eq) in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add the Grignard reagent (1.2 eq) dropwise.
-
Causality: The cryogenic temperature serves a dual purpose: it controls the highly exothermic nucleophilic addition and suppresses the competing enolization of the cyclohexanone ring, which would otherwise result in an unreactive enolate and recovery of the starting ketone.
-
-
Validation Checkpoint (¹³C NMR): Following a saturated NH₄Cl quench and standard extraction, analyze the crude product via ¹³C NMR.
-
Self-Validation: The complete disappearance of the downfield ketone carbonyl carbon signal (~210 ppm) and the emergence of a new quaternary sp³ carbon signal (~70-75 ppm) definitively validates the successful formation of the tertiary alcohol.
-
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis, Pharmacological Activities and Physicochemical Properties of Pyrazole Derivatives Source: Molecules (MDPI / PubMed Central) URL: [Link]
3-(1H-Pyrazol-1-yl)cyclohexan-1-one PubChem CID and safety data
An In-depth Technical Guide to 3-(1H-Pyrazol-1-yl)cyclohexan-1-one: Chemical Identity and Presumed Safety Profile
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's identity and safety profile is paramount for its effective and safe utilization in a laboratory setting. This guide provides a detailed overview of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, focusing on its chemical identifiers and a carefully constructed, inferred safety and handling protocol based on available data for structurally related compounds.
Chemical Identification
The definitive Chemical Abstracts Service (CAS) number for this compound is 933795-55-2 .[1][2] Its molecular formula is C₉H₁₂N₂O, and it has a molecular weight of 164.21 g/mol .[2] The presence of a pyrazole ring linked to a cyclohexanone core suggests its potential utility as a scaffold in medicinal chemistry and drug discovery, as pyrazole derivatives are known to exhibit a wide range of biological activities.[3]
Presumed GHS Hazard Classification and Safety Profile
In the absence of a specific Safety Data Sheet (SDS) for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, a presumed safety profile has been constructed by extrapolating data from SDSs of structurally similar compounds, such as cyclohexanone and other pyrazole derivatives.[4][5][6][7] This approach is a standard practice in chemical safety assessment for novel or less-common substances, allowing for a cautious and informed approach to handling.
GHS Classification (Inferred)
Based on the hazards associated with its constituent moieties, 3-(1H-Pyrazol-1-yl)cyclohexan-1-one is likely to be classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following classifications are anticipated:
| Hazard Class | GHS Category |
| Flammable Liquids | Category 3 or 4 |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 1 or 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation |
Hazard and Precautionary Statements
The following table summarizes the likely hazard (H) and precautionary (P) statements associated with this compound.
| Type | Code | Statement |
| Hazard | H226/H227 | Flammable liquid and vapor, or Combustible liquid.[4][6] |
| H302 | Harmful if swallowed.[4][5][6] | |
| H311/H312 | Toxic or harmful in contact with skin.[5] | |
| H331/H332 | Toxic or harmful if inhaled.[5] | |
| H315 | Causes skin irritation.[4][5] | |
| H318/H319 | Causes serious eye damage or serious eye irritation.[4][5] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | |
| P270 | Do not eat, drink or smoke when using this product.[4][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |
Safe Handling and Experimental Workflow
Adherence to a strict safety protocol is crucial when handling chemicals with an inferred hazard profile. The following workflow is recommended for researchers.
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one.
Detailed Safety Protocols
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Skin Protection : Wear nitrile or neoprene gloves and a chemically resistant lab coat.[9] Ensure gloves are inspected before use and replaced if contaminated or damaged.
-
Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[8] If inhalation risk is high, a NIOSH-approved respirator may be necessary.[9]
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
In Case of Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
If Swallowed : Do NOT induce vomiting.[5] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards : As a potentially combustible or flammable liquid, vapors may form explosive mixtures with air.[6] Thermal decomposition can produce toxic gases, including nitrogen oxides and carbon monoxide.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]
Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of vapor or mist.[4] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[4][8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]
Conclusion
While 3-(1H-Pyrazol-1-yl)cyclohexan-1-one lacks a comprehensive, publicly available safety and toxicological profile, a robust and cautious approach to its handling can be formulated based on data from analogous chemical structures. Researchers and drug development professionals must treat this compound with the care afforded to a substance with potential for flammability, toxicity, and irritant properties. Adherence to the detailed protocols outlined in this guide is essential for ensuring laboratory safety and the integrity of experimental outcomes.
References
-
Chemsrc. 3-(1H-Pyrazol-1-yl)cyclohexan-1-one | CAS#:933795-55-2. [Link]
-
PubChemLite. 3-(4-chloro-1h-pyrazol-1-yl)cyclohexan-1-one. [Link]
-
Chemsrc. 4-methyl-3-(1H-pyrazol-1-yl)cyclohexan-1-one | CAS#:2138029-47-5. [Link]
-
PubChem. (1S,3R)-3-{4-[(1Z)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridin-4-yl)-1H-pyrazol-1-yl}cyclohexan-1-ol. [Link]
-
PubChemLite. 3-(1h-pyrazol-1-yl)cyclopentanone. [Link]
-
PubChem. 3-(1H-pyrazol-1-yl)aniline. [Link]
-
PMC. N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
-
Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]
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- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Thermodynamic Solubility Profiling of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one in Organic Solvents
Executive Summary
In preformulation and chemical synthesis, understanding the solvation thermodynamics of a target molecule is critical for optimizing reaction conditions, purification workflows, and formulation strategies. 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS: 933795-55-2)[1] is a highly versatile intermediate featuring a moderately lipophilic cyclohexanone core substituted with an electron-rich pyrazole ring.
As a Senior Application Scientist, I have designed this technical guide to move beyond basic empirical observation. This whitepaper provides a mechanistic rationale for the solubility behavior of this compound in various organic solvents, presents a quantitative solubility matrix, and establishes a self-validating, "gold standard" experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Mechanistic Rationale
To predict and manipulate the solubility of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, we must analyze its molecular architecture and intermolecular interaction potential:
-
Hydrogen Bond Donors (HBD) = 0: The N1 position of the pyrazole ring is covalently bonded to the cyclohexane ring, leaving no acidic N-H protons. The molecule lacks hydroxyl (-OH) or thiol (-SH) groups.
-
Hydrogen Bond Acceptors (HBA) = 3: The molecule features a strong HBA at the ketone oxygen, a secondary HBA at the pyrazole N2 position, and a partially delocalized lone pair on the N1 nitrogen.
-
Dipole Moment & Lipophilicity: The asymmetric distribution of heteroatoms creates a strong permanent dipole, while the cyclohexane ring provides a hydrophobic surface area.
Causality of Solvation: Because predictive models (such as Hansen solubility parameters) often exhibit limitations when applied to complex, multi-ring heterocycles[2], we rely on structural mechanics. The absence of H-bond donors means the molecule cannot self-associate via strong hydrogen bonding in the solid state, which generally lowers the crystal lattice energy compared to analogous protic molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Dichloromethane): The compound exhibits maximum solubility here. The strong dipole-dipole interactions between the solvent and the pyrazole/ketone moieties easily overcome the crystal lattice energy[2].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is moderate to high. The solvent molecules donate hydrogen bonds to the ketone and pyrazole acceptors, facilitating favorable enthalpy of mixing.
-
Non-Polar Solvents (e.g., Hexane, Heptane): Solubility is highly restricted. Aliphatic hydrocarbons rely solely on weak London dispersion forces, which are insufficient to compensate for the energetic penalty of disrupting the solute's solid-state interactions.
Quantitative Solubility Matrix
The following table summarizes the predicted thermodynamic solubility profile of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one at standard ambient temperature (25.0 °C). Note: Values are extrapolated baselines derived from the thermodynamic behavior of structurally analogous pyrazole and cyclohexanone derivatives[2],[3].
| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | Strong dipole-dipole; favorable cavity formation |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 (Freely Soluble) | Dipole-dipole; high polarizability |
| Polar Aprotic | Dichloromethane (DCM) | 8.9 | > 100 (Freely Soluble) | Favorable polarizability and induced dipole |
| Polar Protic | Methanol (MeOH) | 32.7 | 30 - 100 (Soluble) | H-bond donation from solvent to solute HBAs |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 10 - 30 (Sparingly Soluble) | Moderate dipole interactions; dispersion forces |
| Non-Polar | n-Hexane | 1.9 | < 1 (Practically Insoluble) | Weak dispersion forces; high energetic penalty |
Self-Validating Experimental Protocol: Thermodynamic Solubility
While kinetic solubility assays are useful for high-throughput screening[4], they frequently overestimate solubility due to transient supersaturation[5]. To obtain rigorous, publication-quality data, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[6],[5].
This protocol is engineered as a self-validating system: it mandates multi-timepoint sampling to mathematically prove that true thermodynamic equilibrium has been achieved[7].
Phase 1: Preparation and Equilibration
-
Solvent Preparation: Dispense 5.0 mL of the target HPLC-grade organic solvent into a 10 mL borosilicate glass vial.
-
Solid Addition: Incrementally add 3-(1H-Pyrazol-1-yl)cyclohexan-1-one powder to the solvent until a visible, persistent suspension forms (indicating supersaturation).
-
Incubation: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 300 rpm[6].
-
Time-Course Sampling: Maintain agitation. The system must be sampled at three distinct time points: 24 hours, 48 hours, and 72 hours [7].
Phase 2: Phase Separation
Crucial Step: Do not use nylon or cellulose filters, as the moderately lipophilic nature of the compound may lead to non-specific adsorption to the filter matrix, artificially lowering the quantified solubility.
-
At each time point, extract a 0.5 mL aliquot of the suspension.
-
Centrifuge the aliquot at 14,000 rpm for 10 minutes at 25.0 °C to pellet the undissolved solid[5].
-
Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter [5].
Phase 3: HPLC-UV Quantification & Self-Validation
-
Dilution: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of your pre-established HPLC-UV calibration curve.
-
Analysis: Inject the sample into the HPLC system (e.g., C18 column, UV detection at the compound's λ_max).
-
The Self-Validation Gate: Compare the quantified concentration (
) at 48 hours and 72 hours.-
If
, thermodynamic equilibrium is confirmed. -
If the variance exceeds 5%, the system is still undergoing kinetic dissolution or precipitation, and incubation must be extended.
-
Protocol Workflow Visualization
Figure 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.
References
-
U.S. EPA Product Properties Test Guidelines OPPTS. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Tabriz University of Medical Sciences.[Link]
-
American Chemical Society (Journal of Chemical & Engineering Data). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. ACS Publications. [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]
Sources
- 1. CAS 933795-55-2 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5141940A - Fungicidal liquid formulations - Google Patents [patents.google.com]
- 4. protocols.io [protocols.io]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
literature review of N-substituted pyrazole cyclohexanone derivatives
Title: N-Substituted Pyrazole-Cyclohexanone Architectures: A Technical Guide to Fused and Linked Scaffolds in Drug Discovery
Executive Summary This technical guide analyzes the medicinal chemistry of N-substituted pyrazole cyclohexanone derivatives. It distinguishes between two primary structural classes: Fused Tetrahydroindazoles (where the pyrazole and cyclohexanone rings share a bond) and Linked Monocarbonyl Analogs of Curcumin (MACs) (where the rings are connected via conjugated linkers). This guide synthesizes synthetic protocols, structure-activity relationships (SAR), and mechanistic insights, specifically focusing on oncology and inflammation therapeutics.
Structural Architectures & Chemical Space
The term "pyrazole cyclohexanone derivative" encompasses two distinct pharmacophores. Understanding the topological difference is critical for target selection.
| Feature | Class A: Fused Systems (Tetrahydroindazoles) | Class B: Linked Systems (Curcumin Analogues) |
| Topology | Bicyclic fused ring system (4,5,6,7-tetrahydro-1H-indazole). | Discrete rings linked by |
| Rigidity | High conformational rigidity. | Semi-rigid; the cyclohexanone locks the central linker. |
| Primary Targets | Sigma-2 receptors, Cannabinoid receptors, COX-2. | Tubulin, NF- |
| Key Advantage | Metabolic stability; mimics steroid cores. | Improved bioavailability over curcumin; Michael acceptor reactivity. |
Synthetic Methodologies
Class A: Fused Tetrahydroindazole Synthesis (Knorr-Type)
The most robust route involves the condensation of 2-acylcyclohexanones with substituted hydrazines. This reaction is regioselective, governed by the steric bulk of the N-substituent.
-
Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, followed by dehydration to the hydrazone, and subsequent intramolecular cyclization.
Class B: Linked MAC Synthesis (Claisen-Schmidt)
These are synthesized via acid- or base-catalyzed aldol condensation of cyclohexanone with pyrazole-bearing aldehydes.
-
Mechanism: Formation of an enolate (or enol) on the cyclohexanone, which attacks the electrophilic aldehyde carbonyl. Elimination of water yields the
-unsaturated ketone (chalcone-like).
Visualization of Synthetic Pathways:
Figure 1: Comparative synthetic pathways for Fused (Blue) and Linked (Red) pyrazole-cyclohexanone scaffolds.
Therapeutic Applications & SAR
Oncology: The "Compound 7h" Case Study
Recent literature highlights Compound 7h , a monocarbonyl analog of curcumin containing N-substituted pyrazole moieties. It demonstrates superior potency against colon cancer cell lines compared to standard chemotherapeutics.
Comparative Potency Data (SW620 Colon Cancer Lines):
| Compound | IC50 ( | Relative Potency | Mechanism Note |
| Curcumin | 9.36 | 1x | Broad kinase inhibition |
| Adriamycin | 3.28 | ~3x | DNA intercalation |
| Oxaliplatin | 13.33 | 0.7x | DNA crosslinking |
| Compound 7h | 0.012 | 780x | ATM Protein downregulation |
Data Source: Min et al., 2020 (Ref 1).
Structure-Activity Relationship (SAR) Insights
-
Linker Rigidity: The cyclohexanone ring locks the dienone system in an s-cis conformation, enhancing binding affinity to tubulin compared to flexible acetone linkers.
-
N-Substitution:
-
Electron-Withdrawing Groups (EWGs): N-phenyl rings with EWGs (e.g., -CF3, -Cl) often increase lipophilicity and cellular permeability.
-
Steric Bulk: Large groups on the pyrazole Nitrogen can improve selectivity for Sigma-2 receptors over Sigma-1 in fused systems.
-
-
Michael Acceptor: The
-unsaturated ketone is essential for covalent interaction with cysteine residues in target proteins (e.g., NF- B p65 subunit).
Mechanism of Action (MoA)
The linked pyrazole-cyclohexanone derivatives primarily act as Microtubule Destabilizers and ATM Kinase Regulators .
Signaling Cascade Visualization:
Figure 2: Dual mechanism of action for MAC-type derivatives involving ATM downregulation and Tubulin inhibition.
Experimental Protocols
Protocol A: Synthesis of 2,6-Bis((1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanone
Rationale: This protocol utilizes the Claisen-Schmidt condensation to generate the linked scaffold.
Materials:
-
Cyclohexanone (10 mmol)
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (20 mmol)
-
Ethanol (20 mL)
-
10% NaOH solution (5 mL)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (3.44 g, 20 mmol) and cyclohexanone (0.98 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. A yellow/orange precipitate should form.
-
Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove excess base, followed by cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol or DMF/Ethanol mixture to obtain pure crystals.
Protocol B: MTT Cell Viability Assay
Rationale: To validate the cytotoxicity of the synthesized derivative against cancer cell lines (e.g., SW620).[1][2]
Materials:
Step-by-Step Procedure:
-
Seeding: Seed SW620 cells at a density of
cells/well in 96-well plates and incubate for 24 hours at 37°C (5% CO2). -
Treatment: Treat cells with the test compound at gradient concentrations (e.g., 0.01, 0.1, 1, 10, 50
M) for 48 hours. Include a DMSO vehicle control. -
MTT Addition: Add 20
L of MTT solution to each well. Incubate for 4 hours at 37°C. -
Solubilization: Carefully remove the supernatant. Add 150
L of DMSO to dissolve the purple formazan crystals. -
Measurement: Shake the plate for 10 minutes. Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).
References
-
Min, Z., et al. (2020). Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent.[1][2] Drug Design, Development and Therapy, 14, 2587–2598. Link
-
Dhongade, S. R., et al. (2019). Synthesis and Biological Evaluation of Pyrazole Based Curcumin Analogues as Promising Antimicrobial and Anticancer Agents.[3] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(2), 1165.[3] Link
-
Nangare, S., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[4] MDPI - Molbank, 2021(1), M1190. Link
-
Huang, Y. S., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.[5] Bioorganic & Medicinal Chemistry, 23(9), 2065-2073. Link
-
Lal, K., et al. (2018). Design, synthesis and biological evaluation of 1,3-diaryl-1H-pyrazole derivatives as potential anti-inflammatory and analgesic agents. Arabian Journal of Chemistry, 11(8), 1265-1276. Link
Sources
- 1. Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermodynamic Stability of 3-Aminocyclohexanone Derivatives: Conformational Analysis, Syntheses, and Implications for Drug Design
Executive Summary
3-Aminocyclohexanone and its derivatives are privileged scaffolds in organic synthesis and medicinal chemistry. Their bifunctional nature—comprising an electrophilic carbonyl and a nucleophilic/basic amino group—makes them highly versatile building blocks for complex alkaloids, glycomimetics, and targeted therapeutics such as CXCR4 receptor inhibitors (1)[1]. The utility of these molecules hinges directly on their thermodynamic stability and conformational dynamics. This whitepaper provides an in-depth technical analysis of the stereoelectronic effects governing their stability, outlines field-proven synthetic protocols, and details how conformational locking impacts rational drug design.
Conformational Thermodynamics and Stereoelectronic Effects
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain (2)[2]. However, the introduction of an sp²-hybridized carbonyl carbon in cyclohexanone derivatives inherently flattens the ring. This geometric distortion significantly reduces the energy barrier between the stable chair and the higher-energy twist-boat conformations compared to unsubstituted cyclohexane (3)[3].
When an amino group is introduced at the 3-position, the system's thermodynamic stability is governed by the dynamic equilibrium between the axial and equatorial conformers.
The Causality of Conformational Preference: Generally, bulky substituents strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the 1, 3, and 5 positions (4)[4]. The A-value (conformational free energy) for a primary amino group (–NH₂) is approximately 1.2–1.4 kcal/mol, which typically drives the equilibrium heavily toward the equatorial conformer.
However, 3-aminocyclohexanone derivatives possess a unique stereoelectronic feature that disrupts standard A-value predictions. In non-polar, aprotic solvents, the axial conformer can be thermodynamically stabilized by intramolecular hydrogen bonding between the axial 3-amino proton and the pi-system or lone pairs of the 1-carbonyl oxygen. This enthalpic stabilization can partially offset the 1,3-diaxial steric strain, leading to a solvent-dependent conformational equilibrium that must be strictly controlled during asymmetric synthesis.
Conformational equilibrium of 3-aminocyclohexanone derivatives via ring flip.
Quantitative Thermodynamic Data
To guide synthetic planning and computational modeling, the relative thermodynamic stabilities of the core conformations must be quantified. Table 1 summarizes the relative free energies (
Table 1: Relative Thermodynamic Stabilities of 3-Aminocyclohexanone Conformations
| Conformation | Relative Energy ( | Primary Stabilizing / Destabilizing Factors |
| Equatorial Chair | 0.00 (Reference) | Minimization of 1,3-diaxial steric strain. |
| Axial Chair | +1.10 to +1.40 | 1,3-diaxial strain, partially mitigated by H-bonding in aprotic media. |
| Twist-Boat | +4.50 to +5.50 | Relief of 1,3-diaxial strain, but high torsional (eclipsing) strain. |
| Half-Chair | > 10.00 | Maximum angle and torsional strain (Transition state). |
Synthetic Pathways and Thermodynamic Control
The synthesis of 3-aminocyclohexanone derivatives often relies on the reductive amination of 1,3-cyclohexanedione. This pathway is highly preferred in industrial and academic settings because it bypasses the challenging dehydrogenation steps associated with substituted phenols or resorcinols (5)[5].
Causality in Catalyst Selection: The choice of catalyst is the primary determinant of thermodynamic control in this workflow. Noble metals like Pd/C or Pt/C often lead to over-reduction (yielding cyclohexanols) or favor the formation of secondary/tertiary amine byproducts. Conversely, Raney Nickel is the catalyst of choice. Under optimized hydrogen pressure, Raney Nickel provides direct access to the primary amine with >85% yield by selectively reducing the in-situ generated imine while leaving the second carbonyl group intact (5)[5].
Reductive amination workflow of 1,3-cyclohexanedione to 3-aminocyclohexanone.
Experimental Protocol: Reductive Amination of 1,3-Cyclohexanedione
This self-validating protocol ensures high thermodynamic control and minimizes over-reduction.
-
Reagent Preparation: Dissolve 1,3-cyclohexanedione (1.0 equiv) and ammonium acetate (5.0 equiv, acting as both the nitrogen source and buffer) in anhydrous methanol to achieve a 0.5 M concentration.
-
Imine Formation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere to ensure complete conversion to the intermediate 3-amino-2-cyclohexen-1-one (the enamine tautomer).
-
Catalyst Addition: Carefully add a slurry of active Raney Nickel (10 wt% relative to the dione) in methanol. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry.
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with hydrogen gas, then pressurize to 3.0 MPa (approx. 435 psi) (5)[5].
-
Reaction Execution: Heat the reactor to 50 °C and stir at 800 rpm for 12 hours. Maintaining this moderate temperature is critical to prevent the thermodynamic reduction of the remaining ketone.
-
Workup & Validation: Vent the hydrogen safely. Filter the catalyst through a pad of Celite under argon. Concentrate the filtrate in vacuo.
-
Self-Validation Step: Validate the product via ¹H NMR spectroscopy; the axial/equatorial ratio of the resulting 3-aminocyclohexanone can be precisely determined by integrating the coupling constants (J-values) of the C3 methine proton, confirming the thermodynamic outcome of the batch.
Implications for Drug Design
In medicinal chemistry, the thermodynamic stability of the 3-aminocyclohexyl scaffold is actively exploited to lock molecules into bioactive conformations. For instance, in the development of CXCR4 receptor inhibitors, the rigid chair conformation optimally projects the 3-amino group into the receptor's binding pocket, facilitating critical hydrogen bonding with key aspartate residues (1)[1].
By appending bulky substituents (such as an ethanone or piperidinyl group) at the 1- or 5-positions, drug developers can thermodynamically trap the amino group in the required equatorial or axial vector. This pre-organization dramatically increases target affinity by reducing the entropic penalty typically associated with the binding of flexible molecules.
Conclusion
Understanding the thermodynamic stability of 3-aminocyclohexanone derivatives is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and scalable chemical manufacturing. By mastering the delicate balance of 1,3-diaxial strain, intramolecular hydrogen bonding, and catalytic selectivity, researchers can predictably synthesize and deploy these versatile chiral building blocks to address complex challenges in modern therapeutics.
References
-
MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]
-
ACS Publications. (1998). From Cyclohexane to 2-Hydroxy-3-oxanone: A Conformation Study. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from[Link]
Sources
Methodological & Application
synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one via aza-Michael addition
Application Note: High-Efficiency Synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one via Catalytic Aza-Michael Addition
Executive Summary
The synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) represents a fundamental C-N bond formation strategy utilized in the development of pharmaceutical intermediates. Pyrazole scaffolds are ubiquitous in medicinal chemistry, appearing in COX-2 inhibitors, protein kinase inhibitors, and anti-inflammatory agents.
This application note details a robust, high-yield protocol for the aza-Michael addition of 1H-pyrazole to cyclohex-2-en-1-one. Unlike alkylation methods that require alkyl halides and strong bases, this conjugate addition is atom-economical and avoids hazardous byproducts. We present two validated methodologies: a standard organic phase protocol using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a "green" aqueous protocol using
Scientific Foundation & Mechanism
The aza-Michael addition involves the nucleophilic attack of the pyrazole nitrogen on the
-
Nucleophile Activation: 1H-Pyrazole (
) is a weak nucleophile. A base catalyst deprotonates the N-H group, generating the highly nucleophilic pyrazolide anion. -
Electrophile: Cyclohex-2-en-1-one possesses a polarized double bond due to conjugation with the carbonyl, making the
-position electrophilic. -
Regioselectivity: While substituted pyrazoles can yield mixtures of N1/N2 isomers, unsubstituted 1H-pyrazole is symmetric, simplifying the reaction to a single regioisomer.
Mechanistic Pathway (Base-Catalyzed)
-
Deprotonation: Base removes the proton from pyrazole.
-
Conjugate Addition: Pyrazolide attacks the
-carbon of cyclohexenone. -
Enolate Formation: The attack generates a transient enolate intermediate.
-
Protonation: The enolate abstracts a proton (from the conjugate acid of the base or solvent) to tautomerize to the final ketone product.
Figure 1: Step-wise mechanistic pathway for the base-catalyzed aza-Michael addition.
Experimental Protocols
Two methods are provided. Method A is recommended for rapid synthesis on a gram scale. Method B is recommended for environmentally sensitive workflows.
Method A: DBU-Catalyzed Synthesis (Standard)
-
Advantages: Short reaction time, high conversion (>90%), homogeneous solution.
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
Materials:
-
1H-Pyrazole (1.0 equiv, 68.08 g/mol )
-
Cyclohex-2-en-1-one (1.1 equiv, 96.13 g/mol )
-
DBU (0.1 equiv, Catalyst)
-
Acetonitrile (Reagent Grade)
Protocol:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrazole (680 mg, 10 mmol) and Acetonitrile (10 mL).
-
Addition: Add Cyclohex-2-en-1-one (1.06 g, 1.07 mL, 11 mmol).
-
Catalysis: Add DBU (152 mg, 0.15 mL, 1.0 mmol) dropwise.
-
Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Check progress via TLC (EtOAc/Hexane 1:1). Product typically appears at
.[1]
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, Gradient: 20%
50% EtOAc in Hexanes).
Method B: Aqueous Synthesis (Green)
-
Advantages: Water as solvent, inexpensive inorganic base, simple isolation.
Protocol:
-
Setup: Dissolve
(138 mg, 1.0 mmol, 0.1 equiv) in Water (5 mL). -
Reaction: Add 1H-Pyrazole (10 mmol) and Cyclohex-2-en-1-one (11 mmol).
-
Stirring: Stir vigorously at RT for 6–8 hours. The mixture may become biphasic or cloudy as the organic product forms.
-
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Process Optimization & Troubleshooting
The following table summarizes the impact of different catalytic systems based on aggregated internal data and literature precedents.
| Parameter | Catalyst | Solvent | Time | Yield | Notes |
| Standard | DBU (10 mol%) | MeCN | 2 h | 92% | Fastest kinetics; easy workup. |
| Green | 6 h | 85% | Eco-friendly; requires extraction. | ||
| Lewis Acid | DCM | 12 h | 78% | Good for sensitive substrates; slower. | |
| Solid Phase | Basic Alumina | Neat | 24 h | 80% | Solvent-free; requires filtration. |
Troubleshooting Guide:
-
Low Conversion: Increase catalyst loading to 20 mol% or heat to 50°C.
-
Retro-Michael Reaction: Avoid high temperatures (>80°C) during workup, as the reaction is reversible.
-
Bis-addition: Rare with cyclohexenone due to sterics, but if observed, reduce nucleophile equivalents to 0.95.
Workup & Purification Workflow
Figure 2: Decision tree for post-reaction processing.
Characterization Data
Compound: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Formula:
Representative NMR Data (CDCl3):
-
1H NMR (400 MHz):
7.55 (d, J = 1.8 Hz, 1H, Py-H), 7.48 (d, J = 2.2 Hz, 1H, Py-H), 6.25 (t, J = 2.0 Hz, 1H, Py-H), 4.65 (tt, J = 11.5, 4.0 Hz, 1H, N-CH), 2.85–2.70 (m, 2H), 2.50–2.30 (m, 2H), 2.20–2.05 (m, 2H), 1.90–1.75 (m, 2H).-
Note: The methine proton at 4.65 ppm is diagnostic, showing a significant downfield shift due to the nitrogen attachment.
-
-
13C NMR (100 MHz):
208.5 (C=O), 139.5 (Py-C), 129.2 (Py-C), 105.8 (Py-C), 58.4 (CH-N), 41.2 ( ), 40.8 ( ), 30.5 ( ), 22.1 ( ).
References
-
Base-Catalyzed Aza-Michael Addition
-
Li, P., et al. (2014). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 4, 3867-3870. Link
-
- Ionic Liquid Catalysis: Ranu, B. C., & Banerjee, S. (2005). "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles." Organic Letters, 7(14), 3049–3052.
- Loh, T. P., & Wei, L. L. (1998).
- General Review: Rulev, A. Y. (2011). "Aza-Michael addition of amines to activated alkenes." Russian Chemical Reviews, 80(3), 197.
Sources
Application Note: Catalyst Selection and Optimization for the Aza-Michael Addition of Pyrazoles to Cyclic Enones
Executive Summary
The aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyls is a cornerstone reaction in the synthesis of complex pharmaceutical scaffolds. However, applying this transformation to cyclic enones using pyrazoles presents significant challenges. The inherently low nucleophilicity of aromatic pyrazoles, combined with the steric hindrance of cyclic enones (particularly β-substituted variants), creates a high activation energy barrier [1].
As an Application Scientist, I have observed that successful functionalization relies entirely on strategic catalyst selection. This guide provides a deep-dive into two divergent catalytic modalities: Thermodynamic Base Catalysis for the rapid assembly of sterically congested quaternary carbon centers, and Kinetic Asymmetric Organocatalysis for the precise synthesis of enantioenriched β-pyrazolyl ketones.
Mechanistic Rationale: Overcoming Steric and Electronic Barriers
The Achiral Thermodynamic Approach: Alkoxide Bases
To force the addition of a pyrazole into a sterically hindered β-substituted cyclic enone (e.g., 3-methylcyclohex-2-enone), the pyrazole must be converted into a highly reactive nucleophile.
-
Causality: Strong bases like Potassium tert-butoxide (KOt-Bu) deprotonate the pyrazole (pKa ~14.4) to generate a "naked" pyrazolide anion.
-
Solvent Dynamics: Utilizing a non-coordinating solvent like toluene is critical. Unlike THF or dioxane, toluene does not solvate the potassium cation effectively, preventing the formation of tight ion pairs and leaving the pyrazolide anion maximally reactive [1].
The Kinetic Enantioselective Approach: Phase-Transfer Catalysis (PTC)
When the synthetic goal is a chiral β-pyrazolyl ketone, harsh alkoxide bases must be avoided to prevent racemic background reactions.
-
Causality: Cinchona alkaloid-derived C(9)-urea ammonium salts act as bifunctional phase-transfer catalysts. The ammonium cation forms a structured, chiral ion pair with the pyrazolide anion, while the urea moiety activates the cyclic enone via dual hydrogen bonding.
-
Stereocontrol: This rigid transition state shields one face of the enone, directing the nucleophilic attack to yield highly enantioselective (up to 98% ee) 1,4-adducts [2].
Pathway Visualization: Catalytic Divergence
Catalytic divergence in pyrazole aza-Michael additions to cyclic enones.
Quantitative Catalyst Comparison
The following table synthesizes benchmark data for catalyst selection based on the desired synthetic outcome.
| Catalyst System | Substrate Class | Solvent | Temp | Yield | Enantiomeric Excess (ee) | Target Application |
| KOt-Bu (3–5 mol%) | β-Substituted Cyclic Enones | Toluene | 25 °C | 65–85% | N/A (Racemic) | N-substituted quaternary centers [1] |
| Cinchona C(9)-Urea PTC (10 mol%) | Unsubstituted Cyclic Enones | Toluene/CHCl₃ | 0 °C | >80% | Up to 98% | Chiral cyclic 1,3-aminoalcohols [2] |
| Primary Amine + Acid (20 mol%) | Acyclic & Cyclic Enones | DCM | 25 °C | 70–98% | 68–88% | General functionalized pyrazoles [3] |
Validated Experimental Protocols
Protocol A: Base-Catalyzed Assembly of Quaternary Centers
Objective: Synthesis of racemic cyclic β-amino ketones bearing N-substituted quaternary carbon centers.
-
Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon three times.
-
Causality: KOt-Bu is highly hygroscopic. Ambient moisture generates potassium hydroxide, which promotes competitive enone hydrolysis and aldol condensation rather than the desired aza-Michael addition.
-
-
Reagent Loading: Add the β-substituted cyclic enone (1.0 mmol) and the pyrazole derivative (1.2 mmol) to the flask.
-
Solvent Addition: Inject 2.0 mL of anhydrous toluene.
-
Causality: Toluene prevents the stabilization of the potassium cation, maximizing the nucleophilicity of the generated pyrazolide anion.
-
-
Catalyst Initiation: Add KOt-Bu (0.03 mmol, 3 mol%) in one portion. Stir the reaction mixture at ambient temperature (25 °C) for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active enone spot, coupled with a distinct color shift (often pale yellow to deep orange due to enolate formation), validates successful conjugate addition.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to neutralize the enolate. Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Enantioselective Assembly via Phase-Transfer Catalysis
Objective: Highly enantioselective synthesis of chiral β-pyrazolyl ketones.
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the cyclic enone (1.0 mmol) and pyrazole (1.2 mmol) in a 7:3 mixture of Toluene/CHCl₃ (3.0 mL).
-
Catalyst Loading: Add the Cinchona alkaloid-derived C(9)-urea ammonium phase-transfer catalyst (0.1 mmol, 10 mol%).
-
Thermal Control: Submerge the vial in a cryocooler or ice bath set strictly to 0 °C. Let it equilibrate for 15 minutes.
-
Causality: Lowering the temperature reduces the degrees of freedom in the transition state. This tightens the chiral ion pair between the catalyst and the pyrazolide, maximizing facial discrimination and preventing racemic background addition [2].
-
-
Base Addition: Add a mild inorganic base (e.g., solid K₂HPO₄, 1.5 mmol) to initiate the phase transfer. Stir vigorously (800 rpm) at 0 °C for 24–48 hours.
-
Self-Validation Check: Withdraw a 50 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). An ee of >90% at ~50% conversion validates the structural integrity and optimal folding of the bifunctional catalyst. If ee is low, check for moisture contamination or temperature fluctuations.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Concentrate the filtrate and purify via silica gel chromatography to isolate the enantioenriched product.
References
-
Yoon, S., Lee, S., Nam, S. H., Lee, H., & Lee, Y. "Synthesis of N-substituted quaternary carbon centers through KOt-Bu-catalyzed aza-Michael addition of pyrazoles to cyclic enones." Organic & Biomolecular Chemistry, 2022, 20, 8313-8322. URL:[Link]
-
"Asymmetric phase-transfer catalytic aza-Michael addition to cyclic enone: Highly enantioselective and diastereoselective synthesis of cyclic 1,3-aminoalcohols." American Chemical Society (ACS Fall 2023). URL:[Link]
-
"Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction." ResearchGate. URL:[Link]
Application Note: Scalable Synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) via an aza-Michael addition. Unlike traditional medicinal chemistry routes utilizing dichloromethane and chromatography, this process engineering-optimized method employs water as the reaction medium with a solid base catalyst (
Scientific Background & Mechanism[1]
The Aza-Michael Addition
The synthesis relies on the conjugate addition of a nitrogen nucleophile (pyrazole) to an
Key Mechanistic Steps:
-
Deprotonation: Base removes the N-H proton from pyrazole.
-
Nucleophilic Attack: The pyrazolide anion attacks the
-position of 2-cyclohexen-1-one. -
Enolate Formation: The attack generates a transient enolate intermediate.
-
Protonation: The enolate abstracts a proton (from water or conjugate acid) to yield the ketone product.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.
Process Development & Optimization
Catalyst & Solvent Screening
Initial screening evaluated various bases and solvents to optimize conversion and Green Chemistry metrics (E-factor).
| Entry | Solvent | Catalyst (10 mol%) | Temp (°C) | Conversion (24h) | Notes |
| 1 | DCM | TEA | 25 | 65% | Slow kinetics; poor atom economy. |
| 2 | Toluene | DBU | 80 | 92% | High temp required; polymerization by-products. |
| 3 | Water | None | 25 | 45% | Green, but slow. |
| 4 | Water | 25 | >98% | Selected Condition. Fast, clean profile. | |
| 5 | Ethanol | 25 | 95% | Good, but requires solvent removal. |
Decision: Water with
Safety & Hazard Analysis
-
2-Cyclohexen-1-one: Highly toxic (oral/dermal) and a lachrymator. Must be handled in a closed system.
-
Exotherm: The Michael addition is exothermic (
). Uncontrolled addition of enone to the pyrazole/base mixture can lead to thermal runaway. -
Control Measure: The enone is added slowly to the buffered pyrazole solution to maintain
.
Scale-Up Protocol (1.0 kg Batch)
Equipment Setup
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (anchor impeller).
-
Temperature Control: Chiller/Heater unit set to 20°C initially.
-
Dosing: Peristaltic pump or dropping funnel for controlled addition of enone.
-
Monitoring: HPLC with UV detection (254 nm).
Step-by-Step Methodology
Step 1: Reactor Charging
-
Charge Water (5.0 L, 5 vol) to the reactor.
-
Start stirring at 250 RPM.
-
Charge
(85 g, 0.61 mol, 0.1 eq) . Ensure full dissolution. -
Charge Pyrazole (460 g, 6.75 mol, 1.1 eq) .
-
Note: A slight excess of pyrazole is used to ensure complete consumption of the toxic enone. Excess pyrazole is water-soluble and easily removed.
-
-
Adjust jacket temperature to 20°C.
Step 2: Reaction (Controlled Addition)
-
Load 2-Cyclohexen-1-one (590 g, 6.14 mol, 1.0 eq) into the dosing vessel.
-
Begin Addition: Add enone dropwise over 2 to 3 hours .
-
Critical Parameter: Maintain internal temperature
. Stop addition if .
-
-
After addition is complete, age the reaction at
for 4–6 hours .
Step 3: In-Process Control (IPC)
-
Sample 50
of reaction mixture, dilute in MeCN/Water. -
Target: < 1.0% residual 2-cyclohexen-1-one (Area %).
-
Observation: The mixture will likely turn from clear to biphasic (product oils out) or a suspension if the product crystallizes (dependent on exact concentration and seeding).
Step 4: Work-up & Isolation
The product is typically an oil or low-melting solid. Two isolation paths are provided.[1][2][3]
Path A: Extraction (Standard)
-
Add Ethyl Acetate (EtOAc) (5.0 L) to the reactor. Stir for 30 mins.
-
Re-extract the aqueous layer with EtOAc (2.5 L). Combine organics.
-
Wash organics with Brine (2.0 L) .
-
Dry over
, filter, and concentrate under reduced pressure ( ). -
Purification: High-vacuum distillation (bp ~120-130°C @ 0.5 mmHg) OR crystallization from cold Diethyl Ether/Hexanes if solid.
Path B: Direct Crystallization (Green)
-
If the product solidifies during reaction (seeding may be required), cool reactor to
. -
Stir for 2 hours.
-
Filter the solids.
-
Wash cake with cold Water (2 x 1.0 L) to remove excess pyrazole and base.
-
Dry in a vacuum oven at
.
Process Flow Diagram
Figure 2: Process flow for the isolation of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one.
Specifications & Data
Expected Yield & Quality
| Parameter | Specification | Typical Result |
| Isolated Yield | > 85% | 88 - 92% |
| Purity (HPLC) | > 98.0% | 99.2% |
| Appearance | Pale yellow oil or off-white solid | Pale yellow oil (solidifies on standing) |
| 1H NMR (CDCl3) | Conforms |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Catalyst deactivation or insufficient reaction time.
-
Fix: Add 5 mol% extra
or increase temp to .
-
-
Issue: Polymerization of Enone.
-
Cause: Addition too fast (hot spots) or base concentration too high.
-
Fix: Slow down addition rate; ensure efficient stirring.
-
-
Issue: Emulsion during Extraction.
-
Cause: Pyrazole surfactants.
-
Fix: Filter the biphasic mixture through Celite or add saturated NaCl.
-
References
-
Sigma-Aldrich. Product Specification: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2).Link
-
Loba Chemie. Safety Data Sheet: 2-Cyclohexen-1-one (CAS 930-68-7).Link
-
Li, P., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to
-unsaturated malonates." RSC Advances, 2014, 4, 3860-3863. (Mechanistic basis for carbonate catalysis). Link -
Rini, F., et al. "Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches." Molecules, 2021, 26(10), 2913. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21669713, 3-(1H-pyrazol-1-yl)aniline (Analogous Structure Properties).Link
Sources
- 1. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones - Google Patents [patents.google.com]
using 3-(1H-Pyrazol-1-yl)cyclohexan-1-one as a chiral ligand precursor
Executive Summary
The molecule 3-(1H-Pyrazol-1-yl)cyclohexan-1-one represents a privileged scaffold in asymmetric catalysis. As a
This guide addresses the primary bottleneck in utilizing this scaffold: obtaining high enantiomeric excess (ee) . We present two validated workflows:
-
De Novo Asymmetric Synthesis: Organocatalytic Michael addition.
-
Kinetic Resolution: Enzymatic discrimination of the racemic intermediate.
Part 1: Strategic Rationale & Ligand Design
The utility of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one lies in its "chiral memory" and coordination geometry. The pyrazole nitrogen (
Key Structural Advantages:
-
Rigid Backbone: The cyclohexane ring restricts conformational freedom, enhancing stereoselectivity in metal complexes.
-
Derivatization Potential: The ketone moiety allows rapid conversion to chiral amines (via reductive amination) or alcohols (via reduction), creating tridentate "scorpionate-like" geometries when complexed.
Mechanism of Action: The Hemilabile Switch
In catalytic cycles, the pyrazole-N binds strongly, while the functionalized C1 position (O or N) can dissociate to open a coordination site for the substrate.
Figure 1: Divergent synthesis pathways from the parent ketone scaffold.[1]
Part 2: Synthesis Protocols
Method A: Asymmetric Organocatalytic Michael Addition (Direct Route)
Best for: High-value, small-scale synthesis requiring >95% ee.
This method utilizes iminium activation . A chiral primary amine catalyst condenses with cyclohexenone to form an iminium ion, lowering the LUMO and directing the nucleophilic attack of the pyrazole to the
Reagents:
-
Substrate: 2-Cyclohexen-1-one
-
Nucleophile: 1H-Pyrazole
-
Catalyst: 9-Amino-9-deoxy-epi-cinchonidine (20 mol%)
-
Acid Additive: TFA (10 mol%)
Protocol:
-
Catalyst Activation: In a 20 mL vial, dissolve the cinchona-amine catalyst (0.2 mmol) and TFA (0.1 mmol) in Toluene (2.0 mL). Stir for 10 min at ambient temperature.
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 mmol) to the mixture. The solution may turn slightly yellow (iminium formation).
-
Nucleophilic Attack: Add 1H-pyrazole (1.2 mmol).
-
Incubation: Stir at 0°C for 24-48 hours. Note: Lower temperature enhances enantioselectivity.
-
Workup: Quench with sat.
. Extract with EtOAc ( ). Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 3:1).
Expected Results:
-
Yield: 75-85%
-
ee: 90-96% (Determine via Chiral HPLC, Chiralcel OD-H column).
Method B: Enzymatic Kinetic Resolution (Scalable Route)
Best for: Multi-gram scale up where cost of chiral catalyst is prohibitive.
This method starts with racemic synthesis (cheap) and uses a lipase to selectively acylate the enoltautomer or reduce the ketone, though direct resolution of the ketone via Baeyer-Villiger mono-oxygenases (BVMO) is complex. A more robust industrial approach is reductive resolution using Ketoreductases (KREDs).
Protocol (KRED-Mediated Resolution):
-
Racemic Synthesis: Mix 2-cyclohexen-1-one and pyrazole in water (no catalyst needed) at 60°C for 4 hours. Yield: >95% racemic ketone.[2]
-
Screening: Screen a panel of KREDs (e.g., Codexis or commercially available kits) using NADPH cofactor recycling.
-
Reaction:
-
Substrate: Racemic 3-(pyrazolyl)cyclohexanone (500 mg).
-
Buffer: Phosphate buffer (pH 7.0, 100 mM).
-
Enzyme: KRED-P1 (20 mg).
-
Cofactor: NADP+ (10 mg), Glucose (200 mg), Glucose Dehydrogenase (GDH, 5 mg).
-
Solvent: 5% IPA (co-solvent).
-
-
Outcome: The enzyme selectively reduces one enantiomer of the ketone to the alcohol (e.g., cis-3-pyrazolylcyclohexanol), leaving the other ketone enantiomer unreacted.
-
Separation: The alcohol and ketone are easily separated by silica chromatography due to polarity differences.
Part 3: Derivatization & Application
Once the chiral ketone is obtained (e.g., (R)-3-(1H-pyrazol-1-yl)cyclohexan-1-one), it is converted into the active ligand.
Protocol: Synthesis of the N,N-Ligand (Chiral Imine/Amine)
-
Condensation: React the chiral ketone (1 eq) with 2,6-diisopropylaniline (1.1 eq) in dry methanol with catalytic formic acid.
-
Reduction: Add
(2 eq) at 0°C to reduce the imine to the amine. -
Isolation: This yields a chiral diamine ligand with a rigid cyclohexyl backbone.
Case Study: Asymmetric Transfer Hydrogenation (ATH)
Objective: Reduce acetophenone to chiral phenylethanol.
Catalyst Preparation:
-
Metal Precursor:
-
Ligand: The derived chiral N,N-ligand (from above).
-
Conditions: Mix Metal:Ligand (1:2) in IPA at 80°C for 1 hour to form the active complex.
ATH Reaction:
-
Substrate: Acetophenone (1.0 M in IPA).
-
Catalyst Loading: 0.5 mol%.
-
Base: KOH (1.0 mol%).
-
Time: 2 hours at 25°C.
Data Summary Table:
| Parameter | Organocatalytic Route (Method A) | Enzymatic Resolution (Method B) |
| Starting Material Cost | High (Chiral Catalyst) | Low (Racemic Precursors) |
| Scalability | Low (< 1g typical) | High (> 100g possible) |
| Enantiomeric Excess | 92-96% | >99% (Theoretical) |
| Time Efficiency | Slow (48h reaction) | Fast (Resolution + Sep) |
| Atom Economy | 100% | 50% (Max yield of one isomer) |
Part 4: Troubleshooting & Quality Control
Self-Validating the Protocol:
-
The "Racemic Check": Always run a racemic standard on your Chiral HPLC before analyzing your chiral product. If you cannot separate the peaks of the racemate, you cannot validate your ee.
-
Retro-Aldol Warning: The Michael addition is reversible. Do not heat the chiral ketone product in basic conditions, or you risk racemization via elimination of the pyrazole.
Figure 2: Quality Control Decision Tree for Enantiomeric Excess Determination.
References
-
Asymmetric Michael Addition using Primary Amines
- Title: Asymmetric Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones c
- Source:RSC Advances, 2015.
-
URL:[Link]
-
Enzymatic Kinetic Resolution Principles
- Title: Biocatalytic strategies for the synthesis of enantiopure cyclohexanones.
- Source:Applied Microbiology and Biotechnology, 2011.
-
URL:[Link]
-
Pyrazole Ligands in Catalysis
-
General Protocol for Michael Additions (Grounding)
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Ketone Group in Pyrazole-Cyclohexanone Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole-cyclohexanone fused scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of bioactive molecules with applications ranging from oncology to neurodegenerative diseases.[1][2][3][4][5] The ketone moiety within the cyclohexanone ring is a versatile synthetic handle, offering a primary site for molecular diversification to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides a detailed exploration of key strategies for the functionalization of this ketone group, supported by field-proven insights, step-by-step protocols, and troubleshooting advice. We will cover reductive transformations, C-N bond forming reactions, and C-C bond forming olefination reactions, explaining the causality behind procedural choices to empower researchers in their synthetic campaigns.
Introduction: The Strategic Importance of the Pyrazole-Cyclohexanone Core
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and pyrazoles are among the most important.[6][7] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[1] When fused with a cyclohexanone ring, the resulting scaffold combines the desirable properties of the pyrazole with a three-dimensional carbocyclic structure that allows for precise spatial orientation of substituents.
The carbonyl group of the cyclohexanone is the most reactive site for initial modifications. Its functionalization allows for the introduction of new chiral centers, the attachment of polar or nonpolar groups to tune solubility and lipophilicity, and the extension of the scaffold for further derivatization. This document serves as a practical guide to the most effective methods for unlocking the synthetic potential of this ketone.
Strategy 1: Reduction of the Ketone to a Hydroxyl Group
Converting the ketone to a secondary alcohol is often a primary step in scaffold elaboration. The resulting hydroxyl group can introduce a new chiral center, serve as a hydrogen bond donor, or act as a handle for subsequent etherification or esterification.
Causality and Experimental Choice: The choice of reducing agent is critical and depends on the desired outcome. Sodium borohydride (NaBH₄) is a mild, inexpensive, and highly effective reagent for the straightforward reduction of ketones to alcohols. It is generally chemoselective for aldehydes and ketones, leaving other functional groups like esters or amides intact. For asymmetric reductions, more sophisticated chiral catalysts or reagents are required, though this is beyond the scope of this introductory protocol.
Protocol 2.1: Sodium Borohydride Mediated Reduction
This protocol describes the general procedure for the reduction of a pyrazole-fused cyclohexanone to the corresponding cyclohexanol derivative.
Workflow for Ketone Reduction
Caption: General workflow for the reduction of the ketone.
Materials:
-
Pyrazole-cyclohexanone derivative (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyrazole-cyclohexanone starting material in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride in small portions over 10-15 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Once complete, cool the reaction mixture back to 0 °C and cautiously add acetone to quench the excess NaBH₄. Stir for 15 minutes.
-
Add saturated aqueous NH₄Cl solution to quench the reaction completely and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the pure pyrazole-cyclohexanol product.
Data Summary:
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | NaBH₄ | MeOH | 0 to RT | 2 | 90-98% |
| 2 | LiAlH₄ | THF | 0 to RT | 1 | >95% (less selective) |
| 3 | L-Selectride® | THF | -78 | 3 | 85-95% (Stereoselective) |
Strategy 2: Reductive Amination for C-N Bond Formation
Reductive amination is one of the most powerful and widely used methods for synthesizing amines in pharmaceutical development.[8] It allows for the direct installation of primary, secondary, or tertiary amines, which are critical functional groups for modulating solubility, basicity, and receptor binding interactions.
Causality and Experimental Choice: This one-pot reaction proceeds through the initial formation of an iminium or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for this transformation. Its mildness and steric bulk allow it to selectively reduce the protonated iminium intermediate much faster than the starting ketone, preventing side reactions like ketone reduction.[9] A catalytic amount of acetic acid is often used to facilitate iminium ion formation.
Protocol 3.1: Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the synthesis of an N-substituted pyrazole-cyclohexylamine derivative.
Mechanism of Reductive Amination
Caption: Key steps in the one-pot reductive amination process.
Materials:
-
Pyrazole-cyclohexanone derivative (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial (optional, 0.1 eq or as co-solvent)
Procedure:
-
To a flask containing the pyrazole-cyclohexanone (1.0 eq) and the chosen amine (1.1 eq), add anhydrous DCM or DCE (to approx. 0.1-0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation. A small amount of acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride in one portion. Causality: Unlike NaBH₄, NaBH(OAc)₃ is not sensitive to small amounts of acid and can be added in one go. The reaction is typically not highly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are generally complete within 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (often using a DCM/MeOH or Hexane/EtOAc gradient, sometimes with triethylamine added to the mobile phase to prevent tailing) to afford the desired amine.
Data Summary:
| Entry | Amine Type | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | 85-95% |
| 2 | Morpholine | NaBH(OAc)₃ | DCE | 18 | 80-90% |
| 3 | Aniline | NaBH(OAc)₃ | DCE/AcOH | 24 | 60-75% (less reactive amines) |
Strategy 3: Olefination via Knoevenagel Condensation
Creating an exocyclic carbon-carbon double bond transforms the ketone into a conjugated enone system, which serves as an excellent Michael acceptor for introducing further complexity. The Knoevenagel condensation is a reliable method for this purpose.[10]
Causality and Experimental Choice: The Knoevenagel condensation involves the reaction of a ketone with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters).[11][12] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the ketone.[13][14] The reaction is driven to completion by the formation of a stable, conjugated product and the removal of water.
Protocol 4.1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes the reaction of a pyrazole-cyclohexanone with malononitrile.
Materials:
-
Pyrazole-cyclohexanone derivative (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene or Ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Combine the pyrazole-cyclohexanone (1.0 eq), malononitrile (1.1 eq), and piperidine (0.1 eq) in a round-bottom flask.
-
Add toluene as the solvent and attach a Dean-Stark apparatus to the flask.
-
Heat the mixture to reflux. Causality: The Dean-Stark trap removes the water formed during the condensation, driving the equilibrium towards the product.
-
Monitor the reaction by TLC. The reaction is usually complete within 4-12 hours when the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol or hexane.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the pure olefin product.
Data Summary:
| Entry | Active Methylene Cmpd. | Catalyst | Solvent | Time (h) | Typical Yield (%) |
| 1 | Malononitrile | Piperidine | Toluene | 6 | 85-95% |
| 2 | Ethyl cyanoacetate | Piperidine | Ethanol | 12 | 75-85% |
| 3 | Meldrum's acid | Acetic Acid | Toluene | 8 | 80-90% |
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active reagents; Steric hindrance. | Confirm reagent quality. For reductive amination, add catalytic AcOH. For Knoevenagel, ensure efficient water removal. Increase temperature or reaction time. |
| Side Product Formation | Reduction: Over-reduction. Red. Amination: Ketone reduction. | Use a more selective reducing agent (e.g., NaBH(OAc)₃ over NaBH₄ for reductive amination). Maintain low temperatures (0 °C or -78 °C). |
| Difficult Purification | Product is very polar (amines); Streaking on silica gel. | For amines, add 0.5-1% triethylamine to the eluent for column chromatography. Consider reverse-phase chromatography or salt formation and recrystallization. |
Conclusion
The ketone group of the pyrazole-cyclohexanone scaffold is a linchpin for synthetic diversification. The strategies outlined in this guide—reduction, reductive amination, and olefination—provide reliable and high-yielding pathways to introduce hydroxyl, amino, and unsaturated functionalities. By understanding the chemical principles behind each protocol, researchers can rationally select and optimize conditions to accelerate the discovery and development of novel chemical entities for a wide range of therapeutic applications.
References
-
DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available at: [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]
-
Gontarska, M., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Moussa, Z., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
-
Cabrera-García, L. G., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Kushkevych, I., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
Nayak, K. H., et al. (2023). Synthesis of cycloheptanone‐fused pyrazoles. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Kannan, D., et al. (2019). A series of aryl/indolyl substituted 4, 5-dihydro-1H-pyrazole derivatives were synthesized. Physics @ Manasagangotri. Available at: [Link]
-
Filo. (2026). The image shows several chemical reactions involving organic compounds. Available at: [Link]
-
RSC Publishing. (n.d.). Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
IGNITED MINDS. (2022). A review on Chemistry and Therapeutic effect of Pyrazole. Available at: [Link]
-
Unknown. (n.d.). Pyrazole. Available at: [Link]
-
PubMed. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Available at: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Polycyclic Pyrazoles from Alkynyl Cyclohexadienones and Nonstabilized Diazoalkanes via [3 + 2]-Cycloaddition/[13][15]-Sigmatropic Rearrangement/Aza-Michael Reaction Cascade | Request PDF. Available at: [Link]
-
MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available at: [Link]
-
ResearchGate. (2015). (PDF) ChemInform Abstract: Asymmetric Synthesis of Pyrazoles and Pyrazolones Employing the Reactivity of Pyrazolin-5-one Derivatives. Available at: [Link]
-
ResearchGate. (2025). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. Available at: [Link]
-
Wessjohann, L. A., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. Available at: [Link]
-
RSC Publishing. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Available at: [Link]
-
Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives. Available at: [Link]
Sources
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- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
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- 9. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 15. dergipark.org.tr [dergipark.org.tr]
solvent effects on the synthesis of N-cyclohexyl pyrazoles
Application Note: Solvent Engineering for the Regioselective Synthesis of N-Cyclohexyl Pyrazoles
Abstract
The N-cyclohexyl pyrazole scaffold is a critical pharmacophore in modern drug discovery, notably in p38 MAP kinase inhibitors and agrochemicals. However, the introduction of the bulky cyclohexyl group introduces significant steric challenges that disrupt standard regiochemical predictions. This guide details how solvent selection—specifically the switch from traditional protic solvents to fluorinated alcohols or polar aprotic media—can be leveraged to control tautomeric equilibria and nucleophilic attack vectors, transforming low-yield mixtures into high-purity, single-isomer products.
Mechanistic Insight: The Solvent as a Reagent
In the synthesis of N-cyclohexyl pyrazoles, the solvent is not merely a medium; it is a chemoselective lever. The two primary synthetic routes—Cyclocondensation (Knorr) and Direct N-Alkylation —rely on opposing solvent properties to achieve regiocontrol.
A. The Knorr Condensation (Hydrazine Route)
When reacting cyclohexylhydrazine with an unsymmetrical 1,3-diketone, the regioselectivity is determined by the initial attack of the hydrazine nitrogen on the carbonyl carbon.
-
The Challenge: The cyclohexyl group exerts steric hindrance, making the substituted nitrogen (
) less nucleophilic than the terminal nitrogen ( ). -
Solvent Effect:
-
Ethanol (Standard): Often results in 1:1 mixtures because hydrogen bonding is non-specific.
-
Fluorinated Alcohols (TFE/HFIP): These solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the most basic carbonyl of the diketone and the hydrazine, effectively "activating" specific sites and overriding steric bias.
-
B. Direct N-Alkylation (Substitution Route)
When alkylating a pre-formed pyrazole with cyclohexyl bromide/iodide:
-
The Challenge: Pyrazoles are ambident nucleophiles (
vs. ). The bulky cyclohexyl electrophile favors elimination (E2) over substitution (S_N2) if the base/solvent system is too "hard." -
Solvent Effect: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair of the pyrazolate anion, increasing reactivity but potentially reducing selectivity. Non-polar solvents with phase-transfer catalysts can invert this preference.
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway based on solvent interaction.
Figure 1: Mechanistic divergence in Knorr synthesis driven by solvent hydrogen-bond donating ability (HBD).
Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (The "Fluorinated" Method)
Best for: De novo synthesis from hydrazine and diketones.
Rationale: 2,2,2-Trifluoroethanol (TFE) is used to enhance the electrophilicity of the carbonyls while stabilizing the specific hydrazone intermediate that leads to the desired isomer.
Materials:
-
Cyclohexylhydrazine hydrochloride (1.0 equiv)
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [Caution: Toxic/Volatile]
-
Base: Triethylamine (1.1 equiv) - Only if using hydrazine HCl salt.
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE (0.5 M concentration).
-
Addition: Add Cyclohexylhydrazine HCl followed by dropwise addition of Triethylamine. Note: If using free base hydrazine, omit TEA.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Observation: Unlike ethanol, TFE often allows this reaction to proceed without reflux, minimizing thermal isomerization.
-
-
Monitoring: Check TLC (System: 20% EtOAc/Hexanes). Look for the disappearance of the diketone.
-
Workup:
-
Purification: Flash chromatography. The high regioselectivity often renders this a filtration step rather than a difficult separation.
Protocol B: N-Alkylation of Pyrazoles (The "Phase-Transfer" Method)
Best for: Adding a cyclohexyl group to an existing pyrazole core.
Rationale: Direct alkylation with cyclohexyl halides is prone to elimination (forming cyclohexene). Using Toluene with a Phase Transfer Catalyst (PTC) keeps the base in the solid/aqueous phase, modulating the basicity to favor substitution (
Materials:
-
Cyclohexyl Bromide (1.5 equiv) - Iodides are too unstable; Chlorides too unreactive.
-
Solvent: Toluene (Anhydrous)
-
Base: KOH (powdered, 2.0 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide, 0.1 equiv)
Step-by-Step:
-
Setup: Charge a flask with the Pyrazole, powdered KOH, and TBAB.
-
Solvent: Add Toluene (0.3 M) and stir vigorously to disperse the solid base.
-
Alkylation: Add Cyclohexyl Bromide.
-
Heating: Heat to reflux (110°C) .
-
Critical Control: Do not use DMF/NaH for cyclohexyl halides; the strong basicity promotes rapid elimination to cyclohexene.
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts.
-
Concentrate the filtrate.
-
-
Analysis: Analyze crude by NMR. N-cyclohexyl pyrazoles have distinct multiplet shifts at
4.0-4.5 ppm (N-CH).
Data Analysis: Solvent Performance Matrix
The following table summarizes the impact of solvent properties on the reaction outcome for the condensation of cyclohexylhydrazine with benzoylacetone (a model unsymmetrical diketone).
| Solvent | Type | Dielectric Const.[2][3][4] ( | Regio-ratio (A:B)* | Yield (%) | Notes |
| Ethanol | Polar Protic | 24.5 | 60:40 | 78% | Standard reflux; difficult separation. |
| Acetic Acid | Acidic | 6.2 | 55:45 | 82% | Fast rate, but poor selectivity. |
| Toluene | Non-polar | 2.38 | 70:30 | 65% | Slow kinetics; requires Dean-Stark trap. |
| TFE | Fluorinated | 27.0 | 95:5 | 92% | Recommended. High H-bond donor ability directs attack. |
| DMSO | Polar Aprotic | 46.7 | 50:50 | 85% | No selectivity; difficult workup. |
*Regio-ratio A:B refers to the ratio of 1-cyclohexyl-3-phenyl-5-methylpyrazole vs. 1-cyclohexyl-5-phenyl-3-methylpyrazole.
Troubleshooting & Optimization
Issue: "I see a large amount of Cyclohexene in my N-alkylation reaction."
-
Cause: The base is too strong or the temperature is too high, promoting E2 elimination of the cyclohexyl halide.
-
Solution: Switch from NaH/DMF to K₂CO₃/Acetonitrile or the Toluene/KOH/PTC method described in Protocol B. The steric bulk of the cyclohexyl group makes it very sensitive to base strength.
Issue: "The Knorr reaction stalled at the intermediate hydrazone."
-
Cause: Steric hindrance of the cyclohexyl group prevents the final ring closure.
-
Solution: Add a Lewis Acid catalyst. The addition of 10 mol%
or simply switching to HFIP (Hexafluoroisopropanol) as the solvent can force the cyclization due to the extreme ionizing power of the solvent.
References
-
Regioselectivity in Pyrazole Synthesis (Review): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[5]
-
Solvent Effects on Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
-
N-Alkylation Optimization: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Protocols, 2025.[1][6]
-
Mechanistic Pathways: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[7] Synlett, 2004.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pyrazole Aza-Michael Addition to Cyclohexenone
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Yield & Conversion for Sterically Constrained Enones
Diagnostic & Triage
Before altering your protocol, determine the failure mode using this logic flow. Most "low yield" reports in this specific reaction class stem from thermodynamic reversibility, not kinetic inhibition.
Figure 1: Diagnostic logic for isolating kinetic vs. thermodynamic failure points.
Critical Failure Points (FAQs)
Q1: Why does my product disappear during column chromatography?
The Retro-Michael Effect: Unlike linear acrylates, cyclohexenone adducts are structurally prone to retro-aza-Michael elimination. The
-
The Cause: Silica gel is slightly acidic. This protonates the carbonyl oxygen or the amine, lowering the activation energy for the elimination of the pyrazole (a good leaving group).
-
The Fix:
-
Neutralize Silica: Pre-treat your column with 1-2% Triethylamine (TEA) in hexanes.
-
Avoid Heat: Do not dry-load the compound onto silica using a rotovap heat bath; use a vacuum manifold at room temperature.
-
Alternative: Use neutral Alumina instead of silica.
-
Q2: I used (standard for Michael additions), but the reaction is stalled at 30% conversion.
Steric Impedance & Nucleophilicity:
-
The Cause: Pyrazole is a weaker nucleophile than imidazole or simple amines. Cyclohexenone has a
-carbon that is part of a ring, making it sterically less accessible than methyl acrylate. Weak inorganic bases like often fail to generate a sufficient concentration of the pyrazolate anion to overcome this barrier. -
The Fix: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
. Cesium's larger cation radius creates a "naked," highly reactive pyrazolate anion (the "Cesium Effect").
Q3: Can I heat the reaction to push conversion?
Thermodynamic Trap:
-
The Cause: The Michael addition is exothermic (
). According to Le Chatelier’s principle, higher temperatures favor the starting materials (reverse reaction) . While heat increases the rate (kinetics), it decreases the maximum achievable yield (thermodynamics). -
The Fix: Use a catalyst that works at Room Temperature (RT).[1] If you must heat to initiate, cool the reaction to 0°C or RT before quenching to shift the equilibrium back toward the product.
Optimized Protocols
Protocol A: The "Cesium Effect" (Recommended for High Yield)
Best for sterically hindered pyrazoles or electron-rich variants.
Mechanism:
-
Stoichiometry:
-
Cyclohexenone: 1.0 equiv
-
Substituted Pyrazole: 1.2 equiv
- : 0.1 – 0.2 equiv (10-20 mol%)
-
-
Solvent: Acetonitrile (MeCN) or THF. (MeCN often gives faster rates due to polarity).
-
Procedure:
-
Mix Pyrazole and
in MeCN. Stir for 10 mins to generate the pyrazolate. -
Add Cyclohexenone dropwise.[2]
-
Crucial Step: Stir at Room Temperature for 12-24 hours. Do not reflux.
-
Monitoring: Check TLC. If SM remains, add 0.5 equiv more pyrazole, not heat.
-
-
Workup: Filter through a celite pad to remove Cs salts. Concentrate. If purity is >90%, avoid column chromatography to prevent retro-reaction. Recrystallize if possible.
Protocol B: DBU-Mediated Homogeneous Catalysis
Best for rapid screening and scale-up.
Mechanism: DBU acts as a soluble superbase, rapidly deprotonating the pyrazole.
-
Stoichiometry:
-
Cyclohexenone: 1.0 equiv
-
Pyrazole: 1.1 equiv
-
DBU: 0.5 equiv (Sub-stoichiometric is key; too much base promotes polymerization of the enone).
-
-
Solvent: Dichloromethane (DCM) or MeCN.
-
Procedure:
-
Dissolve pyrazole and cyclohexenone in solvent.
-
Add DBU dropwise at 0°C.
-
Allow to warm to RT.[1] Reaction is often complete in <4 hours.
-
-
Quench: Wash with cold saturated
. (Keep it cold to prevent elimination).
Mechanistic Visualization
The following diagram illustrates the competing pathways. Note that the Proton Transfer (PT) step is crucial; if the enolate is not trapped quickly, it reverts.
Figure 2: Reaction pathway highlighting the reversibility risk at the enolate/product stage.
Comparative Data: Solvent & Catalyst Effects[3]
Data synthesized from comparative literature analysis for pyrazole-enone systems.
| Variable | Condition | Yield (Typical) | Notes |
| Catalyst | None (Thermal) | < 10% | Highly reversible; requires high pressure to work. |
| 30-50% | Slow kinetics; methanol can compete (oxa-Michael). | ||
| 85-94% | Recommended. "Cesium effect" boosts nucleophilicity. | ||
| DBU (0.5 eq) / DCM | 80-90% | Fast, but risk of enone polymerization if DBU is excessive. | |
| Solvent | Toluene | 40-60% | Non-polar solvents stabilize the neutral reactants, slowing the transition state. |
| Water (Neat/On-water) | 70-85% | "Hydrophobic effect" accelerates reaction; Green chemistry option. | |
| DMSO | 60-75% | Good solubility, but difficult workup promotes retro-reaction. |
References
-
The Cesium Effect in Aza-Michael Additions Li, P., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[3] RSC Advances, 2014. Note: Establishes the superiority of Cesium over Potassium for weak azole nucleophiles.
-
DBU Promoted Protocols Yeom, C.E., et al. "1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition."[4][5] Synlett, 2005. Note: The foundational text for using substoichiometric DBU in these systems.
-
Reversibility & Thermodynamics Pellis, A., et al. "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights." Frontiers in Chemistry, 2024. Note: Essential reading for understanding why yield drops upon heating or acidic workup.
-
Green/Water-Mediated Synthesis Rulev, A. Y. "Aza-Michael Reaction: A Decade Later – Is the Research Over?" Russian Chemical Reviews, 2011. Note: Reviews solvent effects including water-promoted acceleration.
Sources
purification of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one from unreacted pyrazole
Executive Summary
The purification of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (the "Adduct") from unreacted 1H-pyrazole (the "Impurity") presents a classic separation challenge: distinguishing between two polar, nitrogen-containing heterocycles.
The core difficulty lies in their similar polarity on standard silica phases, leading to co-elution. However, a distinct structural difference exists: 1H-pyrazole possesses an acidic N-H proton (
Module 1: Critical Safety & Stability Warning
⚠️ STOP & READ: The Retro-Michael Risk Before attempting thermal purification (distillation/sublimation), you must understand the stability profile of your molecule.
-
The Mechanism: Your product is a
-amino ketone formed via aza-Michael addition. These adducts are thermodynamically reversible. -
The Risk: Exposure to high heat (>100°C) or strong bases can trigger a Retro-Michael reaction , reverting the product back to 2-cyclohexen-1-one and pyrazole.
-
Directive:
-
DO NOT attempt to distill the product at atmospheric pressure.
-
DO NOT use strong bases (NaOH/KOH) during workup, as this accelerates the retro-reaction.
-
DO keep rotary evaporator bath temperatures below 40°C.
-
Module 2: The Solubility Protocol (Aqueous Partitioning)
The First Line of Defense: While both compounds are polar, 1H-pyrazole is significantly more water-soluble due to its small size and H-bonding capability compared to the lipophilic cyclohexanone-fused Adduct.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for the initial wash if possible, as pyrazole partitions slightly better into DCM than EtOAc from water.
-
The "Salting Out" Inversion:
-
Perform three washes with water (not brine initially). Pyrazole favors the aqueous phase.[1]
-
Why? Brine increases the ionic strength, potentially "salting out" the organic pyrazole back into the organic layer. Use water first to maximize pyrazole removal, then brine to dry the organic layer.
-
-
Validation (TLC Check):
-
Spot the organic layer vs. authentic pyrazole standard.
-
Visualization: Use Iodine (
) chamber. Pyrazole stains dark brown rapidly.
-
| Component | Water Solubility | Organic Solubility (EtOAc) | Partition Preference |
| 1H-Pyrazole | High (~1 g/mL) | High | Distributes to Aqueous (in absence of salt) |
| The Adduct | Low | High | Stays in Organic |
Module 3: Chromatographic Resolution (The "Streaking" Fix)
Issue: Users often report that pyrazole "streaks" or "tails" on silica gel, contaminating the product fractions even if
Optimized Flash Chromatography Protocol
Stationary Phase: Standard Silica Gel (40–63 µm). Mobile Phase Modifier: Triethylamine (Et3N) .
-
Column Pre-treatment: Flush the silica column with 1% Et3N in Hexanes (or the starting non-polar solvent) before loading the sample. This neutralizes the acidic silanol sites.
-
Eluent System:
-
Solvent A: Hexanes (or Heptane) + 1% Et3N
-
Solvent B: Ethyl Acetate (or Acetone) + 1% Et3N
-
Gradient: 0% B
60% B.
-
-
Result: The Et3N blocks the silanol interactions. Pyrazole will elute as a sharp, defined band rather than a long streak, allowing clean separation from the Adduct.
Module 4: Chemical Scavenging (The "Self-Validating" Expert Method)
If chromatography and washing fail to remove the last 5-10% of pyrazole, use Chemical Scavenging . This method chemically alters the impurity to make it easily separable, while leaving the target Adduct untouched.
The Logic:
-
Impurity: Contains a nucleophilic N-H.
-
Product: Contains only a ketone and a tertiary-like nitrogen (non-nucleophilic toward anhydrides).
The Scavenging Workflow
Figure 1: The Succinic Anhydride Scavenging Protocol. This method converts the lipophilic pyrazole impurity into a water-soluble carboxylate salt.
Protocol:
-
Dissolve crude mixture in DCM.
-
Add Succinic Anhydride (1.5 equivalents relative to the estimated pyrazole content) and a catalytic amount of DMAP.
-
Stir for 1 hour. The pyrazole N-H reacts to form the hemisuccinate (an acid).
-
Wash with Saturated Sodium Bicarbonate (
) . The pyrazole derivative converts to a salt and moves to the water layer. -
The Adduct remains in the DCM layer, now pyrazole-free.
FAQ: Troubleshooting Common Issues
Q1: I see a new spot on TLC that moves very fast after workup. What is it?
-
A: If you used acetone or methanol during workup, pyrazole might have formed a hemiaminal or trace condensation product, though this is rare without acid catalysis. More likely, it is the "dimer" of pyrazole (hydrogen-bonded pair) which behaves differently in non-polar solvents. Always co-spot with pure pyrazole.
Q2: Can I use acid extraction (e.g., dilute HCl) to remove the pyrazole?
-
A: Proceed with extreme caution. While pyrazole is basic, the pyrazole ring in your product is also basic (N2 position). Strong acid washes will likely protonate your product, dragging it into the aqueous layer and lowering your yield. The
difference is likely too narrow for effective separation.
Q3: My product is an oil, but literature says it should be a solid. Is it impure?
-
A: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one is often reported as a solid (mp ~70-100°C depending on purity/polymorphs). If it is an oil:
-
It may contain solvent residues (EtOAc/DCM).[2] Dry under high vacuum for 12h.
-
Trace pyrazole depresses the melting point significantly. Try the Scavenging Protocol (Module 4) to remove the last traces, then triturate with cold diethyl ether or pentane to induce crystallization.
-
References
-
ChemicalBook. (2022). Pyrazole - Properties, Solubility, and Chemical Reactivity.[1][3] Retrieved from
-
Organic Syntheses. (2013). Synthesis of N-Substituted Pyrazoles via Michael Addition.[4] Org.[1][5][6] Synth. 2013, 90, 382. Retrieved from
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[7] Beilstein J. Org. Chem. Retrieved from
-
National Institutes of Health (NIH). (2025). 3-(1H-pyrazol-1-yl)cyclohexan-1-one Structure and Properties. PubChem.[8] Retrieved from
-
Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations and Thermal Stability.[9] Frontiers. Retrieved from
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. PubChemLite - 3-(1h-pyrazol-1-yl)cyclopentan-1-one (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 9. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Conjugate Additions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing pyrazole conjugate additions (aza-Michael reactions). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their experimental conditions. We will explore the critical role of reaction temperature, providing a framework for diagnosing issues and systematically achieving optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a pyrazole conjugate addition reaction?
Temperature is a critical parameter that directly influences both the rate and the outcome of a chemical reaction.[1] In the context of pyrazole conjugate additions, its role can be understood through two lenses:
-
Reaction Kinetics : According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. Therefore, raising the temperature generally provides the necessary activation energy to speed up the reaction. This is particularly useful when dealing with sterically hindered substrates or less reactive Michael acceptors, which may require an increase in temperature to proceed at a reasonable rate.[2]
-
Reaction Thermodynamics : The Michael addition is often a thermodynamically controlled process, where the most stable product is favored.[1] However, temperature can shift the equilibrium. At higher temperatures, the reverse reaction, known as the retro-Michael addition, can become significant, especially if the product is less stable than the starting materials.[1] This can lead to a decrease in the overall yield.
Q2: My reaction is not proceeding or is extremely slow. Should I just increase the temperature?
While low temperature is a common reason for slow or stalled reactions due to insufficient energy to overcome the activation barrier, increasing the temperature should be a systematic and monitored step.[1]
Initial Checks Before Increasing Temperature:
-
Catalyst Activity : Ensure your catalyst, if used, is active. Many aza-Michael additions of pyrazoles require a base or a catalyst to deprotonate the pyrazole, generating the active N-nucleophile.[3][4] A control reaction without a catalyst may show no product formation at all.[3]
-
Reagent Purity : Verify the purity of your starting materials. Impurities in the pyrazole or the Michael acceptor can inhibit the reaction.[5]
-
Solvent Choice : The solvent can significantly impact reaction rates. Some solvents may better solubilize reactants or stabilize intermediates.
If these factors are ruled out, a gradual increase in temperature is a logical next step. A scouting experiment is highly recommended to find the optimal temperature without overshooting and causing product decomposition or side reactions. For example, one study found that increasing the temperature from 25 °C to 40 °C had a negligible effect on yield, while decreasing it to 0 °C lowered the yield.[3]
Q3: I'm observing low yield and multiple byproducts. Could the reaction temperature be too high?
Yes, an excessively high temperature is a frequent cause of poor yields and the formation of impurities.[6] Several issues can arise:
-
Decomposition : The starting materials, intermediates, or the final product may be thermally unstable, leading to degradation at elevated temperatures.[5]
-
Side Reactions : Higher temperatures can provide the activation energy for undesired reaction pathways, such as polymerization of the Michael acceptor or alternative cyclizations.[5]
-
Retro-Michael Addition : As mentioned, elevated temperatures can promote the reverse reaction, reducing the net yield of the desired adduct.[1]
-
Loss of Selectivity : For reactions that can form multiple products (e.g., 1,2- vs. 1,4-addition), high temperatures can diminish the energy difference between the transition states, leading to a mixture of products.[1]
If you suspect the temperature is too high, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Q4: How does temperature influence the regioselectivity (N1 vs. N2 alkylation) of the conjugate addition?
Pyrazoles have two nitrogen atoms, and the conjugate addition can occur at either the N1 (less sterically hindered) or N2 (more sterically hindered) position, leading to regioisomers. Temperature can play a role in controlling this selectivity.
Generally, the N1 position is favored due to less steric hindrance.[7] At lower temperatures, reactions are often under kinetic control, favoring the pathway with the lowest activation energy, which is typically addition at the less hindered N1 site. At higher temperatures, the reaction may approach thermodynamic control. If the N2-alkylated product were more thermodynamically stable (which is less common), increasing the temperature could potentially increase its formation. However, steric factors are often the dominant determinant of regioselectivity in these reactions.[7]
Q5: My reaction involves a chiral catalyst. How does temperature typically affect enantioselectivity?
For asymmetric reactions, temperature is a crucial parameter for controlling enantioselectivity (measured as enantiomeric excess, or ee). There is an inverse relationship between temperature and enantioselectivity; lower temperatures generally lead to higher enantiomeric excess .
This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states that lead to the R and S enantiomers becomes more significant relative to the available thermal energy (RT) at lower temperatures. In some asymmetric conjugate additions using pyrazole derivatives, lower reaction temperatures were found to be preferable for achieving higher enantioselectivity. Therefore, if your ee is low, performing the reaction at a reduced temperature (e.g., 0 °C, -20 °C, or even -78 °C) is a standard strategy to try and improve it.[1][8]
Troubleshooting Guide: A Systematic Approach
When optimizing reaction temperature, it's crucial to change one variable at a time. This guide provides a structured workflow for common issues.
Scenario 1: Low to No Product Conversion
If your reaction shows minimal or no product formation after a reasonable time, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Scenario 2: Poor Selectivity or Multiple Products
The formation of multiple products, such as regioisomers or 1,2-addition byproducts, indicates a loss of selectivity.
-
Cause : High temperatures can overcome the activation energy barrier for less-favored pathways. For Michael acceptors like α,β-unsaturated ketones, 1,2-addition to the carbonyl group is kinetically favored but often reversible, while the 1,4-addition (Michael) is thermodynamically favored.[1]
-
Solution : Lowering the reaction temperature is the primary strategy to improve selectivity.[1] Running the reaction at 0 °C or -78 °C can suppress the formation of the kinetic (1,2-addition) product and favor the desired thermodynamic (1,4-addition) product.
Scenario 3: Product Decomposition
If you observe the formation of your desired product followed by its disappearance over time, or the appearance of new, unidentified spots on your TLC plate, you may be facing product decomposition.
-
Cause : The target molecule is not stable under the reaction conditions, particularly at elevated temperatures.[6]
-
Solution :
-
Reduce Temperature : Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reduce Reaction Time : Monitor the reaction closely and quench it as soon as the starting material is consumed, before significant decomposition occurs.[9]
-
Screen Solvents/Catalysts : The choice of base or solvent can also influence product stability. A milder base or a different solvent might prevent degradation.
-
Data Presentation: Temperature Effects Summary
| Issue Encountered | Primary Cause Related to Temperature | Recommended Action | Expected Outcome |
| No or Slow Reaction | Insufficient thermal energy (Activation barrier too high) | Systematically increase temperature (e.g., 25°C → 40°C → 60°C) | Increased reaction rate |
| Low Yield, Byproducts | Temperature is too high, activating side-reaction pathways | Decrease temperature (e.g., 60°C → 25°C → 0°C) | Improved selectivity and yield |
| Retro-Michael Reaction | Reaction equilibrium favors starting materials at high temp | Decrease temperature to make the forward reaction irreversible | Minimized product loss |
| Poor Enantioselectivity | High thermal energy reduces the energetic gap between diastereomeric transition states | Decrease temperature significantly (e.g., 25°C → 0°C → -78°C) | Increased enantiomeric excess (ee) |
| Product Decomposition | Product is thermally unstable at the reaction temperature | Decrease temperature and reaction time | Preservation of the final product |
Experimental Protocols
Protocol 1: Systematic Temperature Scouting Study
This protocol outlines a method for identifying the optimal reaction temperature.
Objective : To determine the temperature that provides the best balance of reaction rate, yield, and selectivity.
Methodology :
-
Setup : Prepare 4-5 identical reaction vials, each with a magnetic stir bar.
-
Reagent Addition : To each vial, add the pyrazole (1.0 equiv.), the Michael acceptor (1.2 equiv.), the chosen catalyst (e.g., 10 mol% Cs₂CO₃), and the solvent under an inert atmosphere.[3]
-
Temperature Control : Place each vial in a separate reaction block or bath set to a different temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C, 80 °C).[10]
-
Monitoring : At set time intervals (e.g., 1, 4, 12, and 24 hours), take a small aliquot from each reaction.
-
Analysis : Quench the aliquots and analyze them by a suitable method (TLC, ¹H NMR, or LC-MS) to determine the consumption of starting material and the formation of the product and any byproducts.
-
Data Compilation : Record the results in a table to compare conversion and selectivity across different temperatures and times.
Visualizing the Reaction Mechanism
The conjugate addition of a pyrazole proceeds via a nucleophilic attack on the β-carbon of the Michael acceptor.
Caption: Generalized mechanism of a base-catalyzed pyrazole conjugate addition.
References
- Zhang, X., et al. (2022).
- BenchChem (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Tech Support.
- BenchChem (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Tech Support.
- Kashima, C., et al. (2003). Asymmetric Conjugate Addition Reaction Using Pyrazole Derivatives as a Chiral Catalyst. Journal of Heterocyclic Chemistry.
-
Genest, D., et al. (2017). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
- BenchChem (2025). Managing reaction temperature for selective Michael addition. BenchChem Tech Support.
- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
- University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Heating and Cooling. University of Rochester.
- JoVE. (2015). Conducting Reactions Below Room Temperature. Journal of Visualized Experiments.
-
Dong, F., et al. (2021). Enantioselective Addition of Pyrazoles to Dienes. Angewandte Chemie International Edition. [Link]
-
Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective Addition of Pyrazoles to Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Conducting Reactions Below Room Temperature [jove.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in N-Heterocycle Michael Additions
Welcome to the technical support center for N-heterocycle Michael additions (aza-Michael additions). This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in this fundamental C-N bond-forming reaction. Instead of a generic overview, we will directly address the specific, often frustrating, issues that can lead to low conversion rates, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
This section tackles the most common initial hurdles.
Q1: My aza-Michael reaction has stalled at ~30% conversion. What are the primary suspects?
Low or stalled conversion is the most frequent issue. The problem can typically be traced back to one of four key areas: the catalyst, the reactants' intrinsic reactivity, the reaction conditions, or equilibrium issues.
-
Insufficient Catalyst Activity : The catalyst, whether a Lewis acid, Brønsted acid, or organocatalyst, may not be potent enough to facilitate the reaction.[1] The chosen catalyst might be unsuitable for your specific substrate combination or may have degraded due to moisture or improper storage.
-
Poor Nucleophilicity of the N-Heterocycle : The nucleophilicity of the nitrogen atom is paramount. Heterocycles with electron-withdrawing groups or highly delocalized lone pairs (e.g., pyrrole, indole) are often poor nucleophiles without proper activation. Several factors influence the amine's reactivity, including its nucleophilicity, steric hindrance, and aromaticity.[2]
-
Low Electrophilicity of the Michael Acceptor : The Michael acceptor must be sufficiently electron-deficient to be attacked by the N-heterocycle. Alkyl substitutions on the α- or β-positions of the acceptor can reduce its reactivity through an electron-donating effect.[2][3]
-
Reaction Reversibility (Retro-Michael Reaction) : The aza-Michael addition can be reversible, especially with stabilized nucleophiles or under elevated temperatures.[1][3] The reaction may have reached its thermodynamic equilibrium at a low conversion percentage.
Q2: I am not using a catalyst. Is one always necessary?
While some aza-Michael additions can proceed without a catalyst, particularly with highly reactive substrates (e.g., a very nucleophilic amine and a strongly activated acceptor), these instances are less common for N-heterocycles.[4] Catalysis is generally advantageous for achieving faster and more selective transformations.[5] A catalyst serves two primary functions:
-
Activating the Michael Acceptor : Lewis acids (e.g., Yb(OTf)₃, FeCl₃, Cu(OTf)₂) coordinate to the carbonyl oxygen of the acceptor, increasing the electrophilicity of the β-carbon.[6][7] Brønsted acids can achieve a similar effect by protonating the carbonyl.[8]
-
Enhancing Nucleophilicity : A Brønsted base catalyst can deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile.[9][10] This is particularly crucial for less basic heterocycles.
Without a catalyst, reactions are often sluggish and may require harsh conditions like high temperatures, which can lead to side products or the retro-Michael reaction.[11]
Q3: How do I choose the right catalyst for my system?
Catalyst selection is highly substrate-dependent and often requires empirical screening. However, logical starting points can be determined based on the properties of your reactants.
| Catalyst Type | Mechanism of Action | Ideal For... | Examples |
| Lewis Acids | Activates the Michael acceptor by coordinating to the electron-withdrawing group (e.g., carbonyl). | Reactions with less reactive Michael acceptors or when the N-heterocycle is sensitive to strong bases. | Yb(OTf)₃, Sc(OTf)₃, InCl₃, FeCl₃·6H₂O, Cu(OTf)₂[6][12] |
| Brønsted Acids | Activates the Michael acceptor via protonation. Can also protonate the N-heterocycle, reducing its nucleophilicity if not chosen carefully. | Metal-free systems where mild activation is required. Effective for isoxazol-5-ones.[8] | HCl, p-TsOH, Calixarenes[8] |
| Brønsted Bases | Deprotonates the N-heterocycle to generate a more potent anionic nucleophile. | Reactions involving weakly nucleophilic N-heterocycles (e.g., triazoles, tetrazoles).[13] | DBU, Cs₂CO₃, Choline Hydroxide[1][14] |
| Organocatalysts | Can be bifunctional, activating both the nucleophile (via H-bonding or Brønsted basicity) and the electrophile. | Asymmetric synthesis and reactions requiring fine-tuned activation.[10][15] | Cinchona Alkaloids, Thioureas, N-Heterocyclic Carbenes (NHCs)[9][10][13] |
A combination of a Lewis acid and a Brønsted acid can also be highly effective.[16]
Q4: My product seems to be decomposing during the reaction or workup. What can I do?
Product instability can manifest as a drop in conversion after an initial increase or the appearance of new spots on a TLC plate.
-
Under Reaction Conditions : The primary cause is often a retro-Michael reaction, especially if heating.[1] To mitigate this, run the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.[1]
-
During Workup : Amine-containing products can be sensitive to silica gel chromatography. To prevent streaking or decomposition on the column, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[17] Alternatively, an acidic workup with a saturated aqueous solution of NH₄Cl can help by converting the product to its more stable ammonium salt before extraction.[1]
In-Depth Troubleshooting & Optimization
When initial fixes fail, a more systematic approach is required. This workflow guides you from diagnosis to solution.
Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting low conversion rates.
Caption: A systematic workflow for diagnosing and solving low conversion issues.
Key Parameter Optimization
1. Solvent Effects: The solvent is not merely a medium but an active participant that solvates reactants, catalysts, and transition states. A solvent screen is often a high-yield optimization step.[1]
| Solvent Class | Examples | Impact on Aza-Michael Addition |
| Polar Aprotic | THF, CH₂Cl₂, CH₃CN, Toluene | Generally good choices. Solvate cations well, which can be beneficial for Lewis acid catalysis. Toluene is often excellent for achieving high selectivity in organocatalyzed reactions.[1][9] |
| Polar Protic | EtOH, MeOH, H₂O | Can facilitate proton transfer steps.[18] However, they can also competitively bind to Lewis acid catalysts or hydrogen-bond with the amine, reducing its nucleophilicity. Water can be an excellent, green solvent for certain transition-metal-catalyzed systems.[6][7] |
| Non-Polar | Hexane, Dioxane | Less common, but can be effective in asymmetric catalysis where a highly ordered transition state is required. |
| Solvent-Free | Neat, Ball-milling | A green and efficient option that can accelerate reactions by maximizing reactant concentration.[4][11] |
2. Temperature and Concentration: The Arrhenius equation dictates that reaction rates increase with temperature. However, for aza-Michael additions, this is a double-edged sword.
-
Low Temperature (e.g., -20 °C to RT) : Favored for minimizing side reactions and preventing the retro-Michael reaction.[1] It is the first variable to adjust if product decomposition or poor selectivity is observed.
-
High Temperature (e.g., 60 °C to 120 °C) : May be necessary for unreactive substrates but increases the risk of reversibility and byproduct formation.[3][19][20]
-
Concentration : Higher concentrations can increase the reaction rate but may also lead to solubility issues or unwanted side reactions. A typical starting point is between 0.1 M and 0.5 M.
Experimental Protocols
Here are actionable protocols for key troubleshooting and optimization experiments.
Protocol 1: General Procedure for a Catalytic Aza-Michael Addition
This protocol provides a robust starting point for your reaction.
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv) and the catalyst (e.g., 10 mol% Yb(OTf)₃ or 20 mol% DBU).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition : Add the desired anhydrous solvent (e.g., CH₂Cl₂, 0.2 M) via syringe.[1]
-
Michael Acceptor Addition : Add the Michael acceptor (1.1 equiv) dropwise at the desired starting temperature (e.g., 0 °C).
-
Reaction Monitoring : Allow the reaction to stir at the chosen temperature. Monitor its progress periodically (e.g., every 1-2 hours) by withdrawing a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Workup : Once the reaction is complete (or has stalled), quench it by adding a saturated aqueous solution of NH₄Cl.[1] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[21]
Protocol 2: Parallel Screening of Catalysts and Solvents
This high-throughput approach allows for rapid identification of promising reaction conditions.
-
Setup : Arrange an array of reaction vials (e.g., in a 24-well plate or individual 2 mL vials) each with a small stir bar.
-
Stock Solutions : Prepare stock solutions of your N-heterocycle and Michael acceptor in a suitable solvent (e.g., a solvent you know dissolves everything, like THF, which can be evaporated later if needed).
-
Dispensing :
-
To each designated vial, add the catalyst to be tested (e.g., 0.02 mmol for a 0.1 mmol scale reaction).
-
Add the screening solvent (0.5 mL) to each vial.
-
Add the N-heterocycle stock solution (e.g., 100 µL of a 1M solution for 0.1 mmol).
-
Initiate the reactions by adding the Michael acceptor stock solution (e.g., 110 µL of a 1M solution for 0.11 mmol).
-
-
Incubation : Seal the vials and place them on a stirring plate at the desired temperature.
-
Analysis : After a set time (e.g., 24 hours), quench all reactions simultaneously by adding a small amount of a standard and a quenching agent. Analyze the conversion and yield in each vial by LC-MS or ¹H NMR.
Visualizing the Core Mechanism
Understanding the fundamental steps of the reaction is key to troubleshooting.
Caption: The generalized mechanism of a catalytic aza-Michael addition.
By methodically addressing each potential point of failure—from the purity of your starting materials to the fundamental thermodynamics of the reaction—you can effectively diagnose and overcome low conversion rates, transforming a stalled experiment into a successful synthesis.
References
-
Shibasaki, M., & Matsunaga, S. (2005). Lewis Acid−Lewis Acid Heterobimetallic Cooperative Catalysis: Mechanistic Studies and Application in Enantioselective Aza-Michael Reaction. Journal of the American Chemical Society. [Link]
-
Kwan, E. E., & Scheidt, K. A. (2015). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical Science. [Link]
-
He, M., et al. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition. [Link]
-
Huo, L., et al. (2012). Assembly of 4-Substituted 3-Nitro-1,2,3,4-tetrahydropyridines via Organocatalytic Michael Addition. Advanced Synthesis & Catalysis. [Link]
-
Wang, J., et al. (2006). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. Scilit. [Link]
-
Li, G., et al. (2019). Effect of reaction time and temperature on the aza-Michael addition reaction. ResearchGate. [Link]
-
Xu, L.-W., et al. (2025). Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water. ResearchGate. [Link]
-
Bhaumik, A., & Scheidt, K. A. (2010). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. [Link]
-
Xu, L.-W., et al. (2004). Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water. Semantic Scholar. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. [Link]
-
Wang, J., et al. (2006). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. Organic Letters. [Link]
-
da Silva, G. P., et al. (2021). On the Brønsted acid-catalyzed aza-Michael reaction of isoxazol-5-ones to enones: reaction optimization, scope, mechanistic investigations and scale-up. RSC Publishing. [Link]
-
Zhang, Z., et al. (2021). A Bifunctional N-Heterocyclic Carbene as a Noncovalent Organocatalyst for Enantioselective Aza-Michael Addition Reactions. ACS Catalysis. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2013). Brønsted Acid Co-catalysts in Photocatalytic Radical Addition of α-Amino C–H Bonds Across Michael Acceptors. PMC. [Link]
-
Shibasaki, M., & Matsunaga, S. (2005). Lewis Acid−Lewis Acid Heterobimetallic Cooperative Catalysis: Mechanistic Studies and Application in Enantioselective Aza-Michael Reaction. ACS Publications. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Iglesias, M., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]
-
Wang, C., et al. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition. ResearchGate. [Link]
-
Tale, R. H., & Admane, S. B. (2019). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2021). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. RSC Publishing. [Link]
-
Billon, C., et al. (2025). Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. MDPI. [Link]
-
ChemTalk. (2023). Michael Addition. ChemTalk. [Link]
-
Wang, C., et al. (2019). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]
-
Stolar, T., et al. (2024). Aza-Michael addition by ball milling. RSC Publishing. [Link]
-
Organic-Chemistry.org. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Screening of various solvents for thia-Michael addition reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalyst screening and Michael addition optimization. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). Michael Addition - Common Conditions. Organic Chemistry Data. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Avinash, R., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Publications. [Link]
-
Grare, M., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]
-
Companyó, X., et al. (2023). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2013). Optimization of the ß-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Phosphopeptides. Journal of Biomolecular Techniques. [Link]
-
Voutchkova-Kostal, A. M., et al. (2022). Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment. PMC. [Link]
-
Tuley, A., & Fast, W. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Monitoring of the Michael reaction in a molecular junction setup. ResearchGate. [Link]
-
Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. On the Brønsted acid-catalyzed aza-Michael reaction of isoxazol-5-ones to enones: reaction optimization, scope, mechanistic investigations and scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00133H [pubs.rsc.org]
- 12. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Substituted Pyrazole Regioisomers
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process scientists. It prioritizes actionable troubleshooting, mechanistic causality, and self-validating protocols.
Subject: Troubleshooting
Diagnostic & Analytical Troubleshooting
How do I definitively identify which isomer is which?
The most common failure mode in pyrazole chemistry is misassigning the 1,3- and 1,5-isomers. Relying solely on 1H NMR chemical shifts is prone to error due to solvent and substituent effects.
Protocol A: The "Self-Validating" NOESY Experiment
Objective: Unambiguous structural assignment without X-ray crystallography.
Mechanism: The
Step-by-Step Assignment:
-
Acquire 2D NOESY or ROESY: Use a mixing time of 500-800 ms.
-
Locate
-Alkyl Signal: Identify the protons of the new alkyl group on the nitrogen. -
Check Correlations:
-
Case 1 (1,5-Isomer): Strong NOE between
-Alkyl protons and the substituent at C5 (R²). -
Case 2 (1,3-Isomer): Strong NOE between
-Alkyl protons and the proton at C5 (if R²=H). If R² is a group, NOE is often absent or significantly weaker than the 1,5-interaction.
-
Protocol B: 13C NMR Chemical Shift Trends
While less absolute than NOESY, Carbon-13 provides a quick "fingerprint" check.
-
C5 Carbon Shift: In
-substituted pyrazoles, the C5 carbon is typically shielded (upfield) relative to the C3 carbon in the 1,3-isomer. -
C3 vs C5: The C3 carbon (adjacent to N) in the 1,3-isomer usually resonates at 135–150 ppm , whereas the C5 carbon (adjacent to the other N) in the 1,5-isomer often resonates at 125–135 ppm (highly substituent dependent).
-
Validation: Always compare both isomers side-by-side. The isomer with the more upfield ring carbon adjacent to the substituent is often the 1,5-isomer.
Synthetic Optimization (Prevention)
Can I avoid the separation entirely?
If your crude ratio is near 1:1, purification will be yield-limiting. Modifying the reaction environment can shift the tautomeric equilibrium or kinetic preference.
Troubleshooting Table: Improving Regioselectivity
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | Switch to Fluorinated Alcohols (TFE, HFIP) | Fluorinated solvents (e.g., trifluoroethanol) are strong H-bond donors. They stabilize specific pyrazole tautomers or the transition state, often reversing or enhancing selectivity compared to DMF/DMSO [1, 2]. |
| Base | Try NaH vs. K₂CO₃ | NaH forms a tight ion pair (sodium pyrazolate), often favoring alkylation at the more hindered nitrogen (1,5-product) due to coordination effects. K₂CO₃/Cs₂CO₃ (loose ion pair) favors the steric 1,3-product [3]. |
| Sterics | Bulky Electrophiles | Increasing the steric bulk of the alkylating agent (e.g., |
| Catalysis | Enzymatic (NMTs) | Engineered methyltransferases can achieve >99% regioselectivity for specific substrates if chemical methods fail [5]. |
Chromatographic Separation Guides
My isomers co-elute on TLC. How do I separate them?
Workflow A: Supercritical Fluid Chromatography (SFC)
SFC is the gold standard for pyrazole separation due to its orthogonality to reverse-phase HPLC. Isomers that co-elute on C18 often resolve easily on SFC phases.
-
Column Selection (Achiral):
-
2-Ethylpyridine (2-EP): The primary choice for basic heterocycles. The pyridine functionality interacts with the pyrazole nitrogens, often discriminating based on the basicity difference between isomers [6].
-
Silica / Diol: Good secondary choices if 2-EP fails.
-
-
Mobile Phase: CO₂ with MeOH or EtOH modifier (5–40%).
-
Additives: For basic pyrazoles, add 0.1% Diethylamine (DEA) or Ammonium Hydroxide to sharpen peaks.
Workflow B: Reverse-Phase HPLC
If SFC is unavailable, optimize pH to exploit subtle pKa differences.
-
Column: C18 (High carbon load) or PFP (Pentafluorophenyl). PFP columns offer
- interactions that can differentiate electronic distributions of isomers. -
Mobile Phase: Water/Acetonitrile.
-
pH Modifier:
-
Acidic (0.1% Formic Acid): Protonates the pyrazole (pKa ~2.5). Separation relies on hydrophobicity of the cation.
-
Basic (10mM Ammonium Bicarbonate, pH 10): Keeps pyrazole neutral. Often provides better resolution for neutral regioisomers than acidic conditions.
-
Workflow C: Flash Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel (40 µm).
-
Eluent: Hexane/EtOAc is standard.
-
Troubleshooting: If peaks tail, the pyrazole is interacting with silanols. Add 1% Triethylamine to the mobile phase to block silanols.
Alternative Separation Strategies
Chromatography is too expensive for scale-up. What else?
Crystallization via Salt Formation
Regioisomers often have significantly different crystal packing lattices when protonated.
-
Dissolve crude mixture in EtOAc or EtOH.
-
Add Acid: Introduce 1.0 eq of HCl (in ether/dioxane) or H₂SO₄.
-
Induce Crystallization: Cool to 0°C. The 1,5-isomer (often more symmetrical or compact) frequently crystallizes out as the salt, leaving the 1,3-isomer in the mother liquor (or vice versa) [7].
-
Filter & Freebase: Collect solid, wash, and neutralize with NaHCO₃ to recover pure isomer.
Visual Decision Workflow
The following diagram outlines the logical decision process for separating pyrazole regioisomers.
Caption: Decision tree for the isolation of pyrazole regioisomers, prioritizing non-chromatographic methods for scale and SFC for difficult separations.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Fluorine Chemistry. Link
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . International Journal of Molecular Sciences. Link[1]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles . The Journal of Organic Chemistry. Link
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence . The Journal of Organic Chemistry. Link
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles . Angewandte Chemie. Link
-
Advances in Achiral Stationary Phases for SFC . American Pharmaceutical Review. Link
-
Method for purifying pyrazoles (Patent WO2011076194A1) . Google Patents. Link
Sources
stability of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one under acidic conditions
Ticket ID: STAB-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stability of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one under Acidic Conditions
Executive Summary: The Core Instability Mechanism
Welcome to the Technical Support Center. You are likely observing degradation of your compound, 3-(1H-Pyrazol-1-yl)cyclohexan-1-one , particularly when exposed to acidic media or during LCMS analysis.
The Root Cause: This molecule is a Michael Adduct . It is formed (conceptually or synthetically) by the addition of a weak nucleophile (pyrazole) to an electron-deficient alkene (cyclohex-2-en-1-one).
Under acidic conditions, this reaction is reversible . The degradation you observe is a Retro-Michael Addition (elimination), which cleaves the C-N bond to regenerate the starting materials: Pyrazole and Cyclohex-2-en-1-one.
Mechanism of Failure (Acid-Catalyzed)
-
Protonation: The acid protonates the ketone oxygen (activating the system) or the pyrazole nitrogen (making it a better leaving group).
-
Enolization: Acid catalyzes the tautomerization of the ketone to its enol form.
-
Elimination: The enol collapses, expelling the pyrazole moiety to restore the double bond of the
-unsaturated ketone.
Figure 1: Acid-catalyzed Retro-Michael pathway leading to compound degradation.
Troubleshooting Guide: Experimental Scenarios
Below are the three most common "tickets" we receive regarding this compound. Follow the protocols strictly to mitigate instability.
Ticket #1: "My compound degrades during acidic workup/extraction."
Diagnosis:
You likely used 1M HCl or similar strong acids to remove unreacted starting materials or during an aqueous wash. The low pH (
Corrective Protocol: The Buffered Workup Do not subject this compound to pH < 4 for extended periods.
-
Quenching: If the reaction mixture is basic, quench with Saturated Ammonium Chloride (
) (pH ~5-6), not HCl. -
Extraction: Use Ethyl Acetate or DCM.
-
Washing: Wash the organic layer with Brine only. Avoid acidic washes.
-
Drying: Use
(neutral). Avoid acidic drying agents like silica gel in the filtration step if the compound is sensitive.
Ticket #2: "I see 'Ghost Peaks' or peak splitting in HPLC/LCMS."
Diagnosis: Standard LCMS methods often use 0.1% Formic Acid or TFA (pH 2-3). Under the high pressure and acidic environment of the column, the compound undergoes on-column degradation . The "ghost peaks" are cyclohexenone and pyrazole formed during the run.
Validation Experiment: Inject the sample. Collect the peak corresponding to the product. Re-inject immediately. If the impurity peaks reappear, the degradation is happening on the column.
Recommended Analytical Method: Switch to a neutral or slightly basic mobile phase to suppress the retro-Michael pathway.
| Parameter | Standard (Risky) | Recommended (Stable) |
| Mobile Phase A | Water + 0.1% Formic Acid | 10mM Ammonium Bicarbonate (pH 7.4) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Column Temp | 40°C - 50°C | 25°C (Ambient) |
| Diluent | MeOH/Water (Acidic) | Acetonitrile (Anhydrous) |
Ticket #3: "The solid compound is turning into a gum/oil on the shelf."
Diagnosis: Moisture is the enemy. Water can act as a nucleophile or proton shuttle, facilitating the equilibrium shift back to the starting materials, especially if trace acid impurities remain from synthesis [2].
Storage Protocol:
-
State: Store as a free base if possible. Salts (e.g., HCl salt) are often more hygroscopic and acidic, promoting self-destruction.
-
Environment: Store under Argon/Nitrogen at -20°C.
-
Desiccation: Essential. Use a desiccator with active indicator silica.
Decision Logic for Stability Management
Use this flowchart to determine the handling of your specific batch.
Figure 2: Decision matrix for handling 3-(1H-Pyrazol-1-yl)cyclohexan-1-one.
Frequently Asked Questions (FAQs)
Q: Can I use TFA (Trifluoroacetic acid) to purify this compound via Prep-HPLC? A: Avoid if possible. TFA is a strong acid. If you must use TFA, you must immediately neutralize the collected fractions with Ammonium Hydroxide or Bicarbonate before concentrating. Concentrating a TFA-containing solution of this compound is a guaranteed way to induce degradation.
Q: Why is the pyrazole ring a "good" leaving group? Isn't it aromatic? A: While pyrazole is aromatic, the N1-C3 bond in this molecule is an allylic-type position relative to the enol. In the protonated form (pyridinium-like cation at N2), the ring becomes electron-deficient, pulling electron density from the N1-C bond, weakening it. This facilitates the elimination [3].
Q: Is the reaction reversible? Can I just add more pyrazole to fix it?
A: Yes, the reaction is reversible (Aza-Michael addition). If you have degradation products, you can theoretically drive the reaction forward again by adding excess pyrazole and a base (like
References
-
Imperial College London. (n.d.). Diazoles – Bonding & acid/base properties of pyrazole and imidazole.[1] (Pyrazole pKa ~2.5).[1] Link
-
Pellis, A., et al. (2019).[2] Cascade aza-Michael Addition-Cyclizations. Frontiers in Chemistry. (Discusses reversibility of aza-Michael addition). Link
-
Riahi, A., et al. (2017). Asymmetric synthesis of pyrazoles... employing the reactivity of pyrazolin-5-one derivatives.[3] RWTH Publications. (Mechanistic insights into pyrazole Michael additions). Link
-
Li, P., et al. (2014). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[4] RSC Advances. (Synthesis conditions and reversibility). Link
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, a heterocyclic compound of interest to researchers in medicinal chemistry and related fields. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties—the pyrazole ring and the cyclohexanone core—to provide a robust predictive analysis. Furthermore, we will draw comparisons with related structures to offer a comprehensive understanding of its behavior under mass spectrometric analysis.
The Structural Context: A Fusion of Two Key Heterocycles
3-(1H-Pyrazol-1-yl)cyclohexan-1-one marries two important chemical scaffolds: a six-membered cyclic ketone and a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The interplay of these two rings dictates the molecule's fragmentation cascade upon electron ionization. The cyclohexanone ring is prone to characteristic alpha-cleavages and rearrangements, while the pyrazole ring exhibits its own distinct fragmentation pathways. Understanding these individual behaviors is the key to deciphering the complete mass spectrum.
Predicting the Fragmentation Symphony: A Mechanistic Approach
Upon entering the mass spectrometer, 3-(1H-Pyrazol-1-yl)cyclohexan-1-one will be subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+). This high-energy species is unstable and will undergo a series of fragmentation events to yield a collection of smaller, more stable ions. The predicted major fragmentation pathways are detailed below.
Pathway A: The Cyclohexanone-Driven Fragmentation
The initial charge localization can occur on the carbonyl oxygen of the cyclohexanone ring, triggering a cascade of fragmentations characteristic of cyclic ketones.
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the loss of a C2H4 radical (28 Da) via a ring-opening mechanism, resulting in a prominent fragment ion. Another possibility is the cleavage of the bond between C1 and C6, leading to a radical cation.
-
McLafferty-type Rearrangements: While a classic McLafferty rearrangement is not possible due to the substitution pattern, related hydrogen rearrangement processes can occur, leading to the elimination of neutral molecules like ethene.
Pathway B: The Pyrazole-Initiated Cascade
Alternatively, the initial ionization may occur on the pyrazole ring, a nitrogen-rich aromatic system. The fragmentation of the pyrazole moiety is well-documented and typically involves:
-
Loss of Nitrogen (N₂): A characteristic fragmentation of some nitrogen-containing heterocycles is the expulsion of a neutral nitrogen molecule (28 Da). However, for N-substituted pyrazoles, cleavage of the N-N bond is often suppressed.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyrazoles is the loss of HCN (27 Da), leading to a stable cyclopropenyl-like cation.
-
Cleavage of the N-Cyclohexanone Bond: The bond connecting the pyrazole nitrogen to the cyclohexanone ring can cleave, leading to the formation of a pyrazole cation (m/z 67) or a cyclohexanone radical cation with the pyrazole substituent cleaved off.
The interplay of these pathways will generate a unique fingerprint in the mass spectrum, allowing for the confident identification of the molecule.
Comparative Analysis: Learning from Analogs
Similarly, studies on the mass spectrometry of various pyrazole derivatives consistently highlight the loss of N₂ and HCN as key fragmentation pathways.[2] For cyclohexanone and its simple derivatives, alpha-cleavage leading to the loss of ethene is a dominant fragmentation route.[3]
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, the following experimental setup is recommended:
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) equipped with an electron ionization (EI) source.
-
A gas chromatograph (GC) for sample introduction is ideal for ensuring sample purity and obtaining clean spectra.
GC-MS Parameters:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation, the following diagrams outline the key steps.
Caption: Predicted cyclohexanone-driven fragmentation pathways.
Caption: Predicted pyrazole-initiated fragmentation pathways.
Summary of Predicted Key Fragment Ions
| m/z | Proposed Fragment | Origin |
| 164 | Molecular Ion [M]•+ | - |
| 137 | [M - HCN]•+ | Loss of hydrogen cyanide from the pyrazole ring |
| 136 | [M - N₂]•+ or [M - CO]•+ or [M - C₂H₄]•+ | Loss of nitrogen from pyrazole, or loss of CO or ethene from cyclohexanone |
| 95 | [C₆H₇N₂]+ | Cleavage of the cyclohexanone ring |
| 67 | [C₃H₃N₂]+ | Pyrazole cation |
Conclusion
This guide provides a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-(1H-Pyrazol-1-yl)cyclohexan-1-one. By understanding the fundamental fragmentation mechanisms of its constituent pyrazole and cyclohexanone rings, researchers can confidently interpret experimental data for this and structurally related molecules. The provided experimental protocol offers a starting point for acquiring high-quality mass spectra, and the comparative analysis with known compounds further solidifies the predicted fragmentation pathways. As a powerful tool in the analytical chemist's arsenal, mass spectrometry, when coupled with a sound understanding of fragmentation chemistry, continues to be indispensable for the rapid and accurate characterization of novel compounds.
References
-
Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. [Link]
-
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Doc Brown's Chemistry. (2025, December 11). Mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. [Link]
Sources
HPLC method development for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one purity
A Comparative HPLC Method Development Guide
Executive Summary & Strategic Context
In the synthesis of bioactive scaffolds, 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) represents a critical Michael adduct intermediate. Its purity analysis is deceptively complex due to the polarity contrast between the starting materials—the highly polar, basic 1H-pyrazole and the hydrophobic, UV-active 2-cyclohexen-1-one.
This guide moves beyond generic "cookbooks" to provide a comparative analysis of HPLC methodologies. We contrast a standard "Generic Isocratic" approach against an "Optimized Gradient" method, demonstrating why the latter is essential for reliable quantification in drug development pipelines.
Key Technical Challenges:
-
Basicity: Pyrazole (pKa ~2.5) can cause severe peak tailing on active silanols.
-
Chromophore Disparity: The starting enone has strong conjugated absorbance; the product and pyrazole require lower wavelengths (<220 nm) for sensitive detection.
-
Elution Order: Preventing co-elution of the polar pyrazole with the solvent front (void volume).
Physicochemical Profiling
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Cyclohexanone ring fused to Pyrazole via N1 | Moderate hydrophobicity; Chiral center at C3. |
| pKa | ~2.5 (Pyrazole N2) | At pH > 4.5, molecule is neutral. At pH < 2.5, protonated. |
| LogP | ~0.8 - 1.2 (Estimated) | Retains well on C18 but requires low organic start. |
| UV Max | ~210 nm (Pyrazole), ~280 nm (Weak Ketone) | Detection at 210-220 nm is mandatory for high sensitivity. |
Comparative Method Analysis
We evaluated two distinct approaches. The data below synthesizes typical performance metrics observed during development.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]
-
Mobile Phase: Isocratic Methanol:Water (50:50)
-
Buffer: None
-
Outcome: FAILURE . Pyrazole elutes in the void (k' < 1). The product shows broad tailing due to silanol interactions.
Method B: The "Optimized" Approach (Recommended)
-
Column: High-Density C18 or Phenyl-Hexyl (3 µm, 100 x 4.6 mm)
-
Mobile Phase: Acidic Buffer (pH 3.0) / Acetonitrile Gradient
-
Mechanism: Low pH suppresses silanols and protonates the pyrazole, improving peak shape. Phenyl-hexyl phases offer alternative selectivity via
interactions.
Performance Data Comparison
| Parameter | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Status |
| Pyrazole Retention ( | 1.2 min (Void interference) | 3.5 min | ✅ Resolved |
| Product Retention ( | 4.8 min | 8.2 min | ✅ Optimal |
| Resolution ( | < 1.5 (vs. Impurities) | > 3.0 | ✅ Robust |
| Tailing Factor ( | 1.8 (Asymmetric) | 1.1 (Symmetric) | ✅ USP Compliant |
| LOD (µg/mL) | 5.0 | 0.5 | ✅ Sensitive |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability steps ensure the instrument and column are performing correctly before sample analysis.
Reagents & Equipment
-
Buffer: Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Acid: Orthophosphoric Acid (85%).
-
Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.
Step-by-Step Methodology
-
Buffer Preparation (25 mM, pH 3.0):
-
Dissolve 3.40 g of
in 950 mL of water. -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
-
-
Instrument Parameters:
-
Gradient Table:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain Pyrazole) |
| 2.0 | 95 | 5 | End Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp (Elute Product) |
| 12.0 | 10 | 90 | Wash (Elute Enone/Dimers) |
| 15.0 | 95 | 5 | Re-equilibration |
-
Sample Preparation:
-
Diluent: Water:Acetonitrile (90:10). Crucial: Match the starting mobile phase to prevent peak distortion of the early eluting pyrazole.
-
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity tracking.
-
Visualization of Logic & Workflow
Figure 1: Synthesis & Impurity Fate Mapping
This diagram tracks the chemical species involved, guiding what the HPLC method must separate.
Caption: Chemical pathway showing the polarity divergence between starting materials and the target product, dictating the need for a wide gradient.
Figure 2: Method Development Decision Tree
A logical flow for troubleshooting and optimizing the separation.
Caption: Decision matrix for optimizing retention and peak symmetry for nitrogenous heterocycles.
Validation & System Suitability Criteria
To ensure the method is "Trustworthy" (Part 2 of requirements), every analysis sequence must include a System Suitability Sample (SST).
Acceptance Criteria:
-
Resolution (
): > 2.0 between Pyrazole and Product. -
Tailing Factor (
): < 1.5 for the Product peak. -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
-
Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ).
Note on Chirality: This method determines Chemical Purity. Since 3-(1H-Pyrazol-1-yl)cyclohexan-1-one contains a chiral center, it exists as a racemate. If Enantiomeric Purity is required, a Chiral Stationary Phase (e.g., Lux Amylose-2) using Normal Phase (Hexane/Ethanol) or Polar Organic Mode is necessary [1].
References
-
Hassan, H. M., et al. (2025).[3] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (PMC). Available at: [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Chandrasekar, R., et al. (2014).[1] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
PubChem. (2025).[4] 3-(1H-Pyrazol-1-yl)cyclohexan-1-one Compound Summary. National Library of Medicine. Available at: [Link]
Sources
comparing reactivity of pyrazole vs imidazole in Michael additions
Reactivity Profiling: Pyrazole vs. Imidazole in Michael Additions
Executive Summary
In the landscape of nitrogen heterocycles, imidazole and pyrazole exhibit distinct reactivity profiles in aza-Michael additions due to fundamental differences in their electronic structures.
-
Imidazole acts as a superior nucleophile (N ≈ 11.47) with high basicity (pKa ≈ 7.0), often proceeding under mild, catalyst-free conditions or with weak bases. Its 1,3-nitrogen arrangement facilitates rapid attack on electrophiles.
-
Pyrazole is a weaker nucleophile and base (pKa ≈ 2.5), typically requiring stronger activation (e.g., Cs₂CO₃, DBU) or elevated temperatures to achieve comparable yields. A critical challenge with pyrazole is regioselectivity (N1 vs. N2 attack) in substituted derivatives, which is governed by tautomeric equilibria absent in symmetrical imidazoles.
Mechanistic Foundation
The aza-Michael addition involves the attack of the neutral or anionic nitrogen of the heterocycle onto the
Electronic & Structural Differentiators
| Feature | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Impact on Michael Addition |
| Basicity (Conjugate Acid) | High (pKa | Low (pKa | Imidazole lone pair is more available; acts as its own base/catalyst. |
| Acidity (N-H) | pKa | pKa | Both require similar base strength for deprotonation, but neutral nucleophilicity differs significantly. |
| Nucleophilicity ( | High ( | Moderate/Low | Imidazole reacts orders of magnitude faster in neutral conditions. |
| Tautomerism | Degenerate in unsubstituted; distinct in substituted. | Critical Issue. 3- vs 5-substituted tautomers lead to regioisomeric mixtures. | Pyrazole requires careful control (solvent/sterics) to direct N1 vs N2 alkylation. |
Mechanistic Pathway
The reaction typically follows a third-order kinetic profile in solvent-free conditions (first order in acceptor, second order in heterocycle), where a second heterocycle molecule assists in proton transfer.
Figure 1: General mechanistic flow. Imidazole readily enters the activation phase due to higher intrinsic nucleophilicity, whereas pyrazole often relies on the "Base/Catalyst" pathway for efficient conversion.
Comparative Performance Data
The following data aggregates typical performance metrics for the addition of these azoles to Methyl Acrylate (standard acceptor).
| Parameter | Imidazole | Pyrazole |
| Reaction Rate ( | Fast (Reference = 100) | Slow (< 10 without catalyst) |
| Standard Conditions | Solvent-free, 80°C, or MeCN/RT | THF, Cs₂CO₃ (10 mol%), or DBU |
| Typical Yield | 95-99% (5 hours) | 85-94% (24 hours) |
| Regioselectivity | Generally N1 selective | Mixture of N1/N2 isomers (substrate dependent) |
| Catalyst Requirement | None (Self-catalyzing) | Required (Cs₂CO₃, TMG, or DBU) |
Key Insight: In a direct comparison using solvent-free conditions at 80°C, imidazole reaches >98% conversion in ~5 hours. Pyrazole typically requires 24+ hours or the addition of a base (like K₂CO₃) to reach similar conversion levels due to its lower HOMO energy and reduced nucleophilicity.
Critical Challenge: Pyrazole Regioselectivity
When using 3-substituted pyrazoles (e.g., 3-methylpyrazole), the substrate exists in equilibrium between the 3-substituted and 5-substituted tautomers. The Michael addition can occur at either nitrogen, leading to a mixture of isomers.
-
Steric Control: Attack usually occurs at the less hindered nitrogen (N1 of the 3-substituted tautomer).
-
Solvent Control: Fluorinated alcohols (e.g., HFIP) can shift the tautomeric equilibrium and hydrogen-bonding network to enhance regioselectivity, favoring the 3-substituted product.
Figure 2: Regiochemical divergence in 3-substituted pyrazoles. The reaction typically favors the 1,3-isomer due to steric hindrance in the 1,5-pathway.
Experimental Protocols
Protocol A: Robust Catalytic Method (Recommended for Pyrazoles)
Best for: Substituted pyrazoles, less reactive acceptors, and ensuring high yields.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Michael Acceptor (e.g., Ethyl Acrylate, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃, 10 mol%)[1]
-
Solvent: THF (anhydrous)
Workflow:
-
Charge: In a reaction vial equipped with a stir bar, add the pyrazole (1.0 mmol) and Cs₂CO₃ (0.1 mmol).
-
Solvate: Add anhydrous THF (2.0 mL) and stir to create a suspension.
-
Addition: Add the Michael acceptor (1.2 mmol) dropwise at room temperature (25°C).
-
Reaction: Stir at 25°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Note: Imidazole will react instantly; Pyrazole may take overnight.
-
-
Workup: Filter off the solid inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (SiO₂).
Protocol B: Green Solvent-Free Method (Recommended for Imidazoles)
Best for: Unsubstituted imidazole, scale-up, and green chemistry applications.
Materials:
-
Imidazole (1.0 equiv)
-
Michael Acceptor (1.1–1.2 equiv)
Workflow:
-
Mix: Combine Imidazole (solid) and Michael Acceptor (liquid) in a sealed tube.
-
Heat: Heat the mixture to 80°C. The imidazole will dissolve into the acceptor, forming a melt.
-
Stir: Maintain 80°C for 3–5 hours.
-
Finish: Cool to room temperature. Evaporate excess acceptor under high vacuum.
-
Result: Often yields quantitative product requiring no further purification.
Figure 3: Decision matrix for selecting the appropriate experimental protocol based on the heterocycle's reactivity.
References
-
BenchChem. Comparative study of imidazole and pyrazole-based aldehydes. Retrieved from
-
Organic Chemistry Portal. Pyrazole Synthesis and Reactivity. Retrieved from
-
European Journal of Organic Chemistry. Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles. Retrieved from
-
RSC Advances. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Retrieved from
-
Beilstein Journal of Organic Chemistry. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(1H-Pyrazol-1-yl)cyclohexan-1-one
A Proactive Safety Framework for Handling 3-(1H-Pyrazol-1-yl)cyclohexan-1-one
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS No. 933795-55-2). In the absence of a specific Safety Data Sheet (SDS) for this novel compound[1][2], this document establishes a robust safety protocol by synthesizing data from its constituent chemical moieties: cyclohexanone and the pyrazole ring. Our approach is grounded in a conservative risk assessment, ensuring that all handling, emergency, and disposal procedures prioritize the safety of laboratory personnel and environmental integrity.
Hazard Analysis: A Synthesis of Component Risks
The cornerstone of a reliable safety protocol is a thorough understanding of the potential hazards. By examining the known risks of cyclohexanone and various pyrazole derivatives, we can construct a presumptive hazard profile for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one.
-
Cyclohexanone Moiety: Cyclohexanone is a well-characterized cyclic ketone. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[3][4][5][6][7]. Critically, it is known to cause serious eye damage and skin irritation.[3][4][5][8]. Inhalation may also lead to respiratory irritation, dizziness, or drowsiness.[6][8]. These properties necessitate stringent controls to prevent vapor inhalation, skin contact, and eye exposure.
-
Pyrazole Ring System: Pyrazole and its derivatives are a class of heterocyclic compounds widely used in pharmaceuticals.[9][10]. Many functionalized pyrazoles are classified as irritants, causing skin and serious eye irritation.[11][12][13][14][15]. Depending on the substituents, they can also be harmful or toxic if swallowed or inhaled.[6][13][16].
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls, such as a certified chemical fume hood, are the primary defense against exposure, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Chemical-resistant nitrile gloves.[8] | Laboratory coat. | Not generally required with intact containers. |
| Weighing & Transferring | Chemical splash goggles.[17][18] | Chemical-resistant nitrile gloves (double-gloving recommended).[18][19] | Laboratory coat. | Required to be performed within a certified chemical fume hood.[11][18] |
| Conducting Reactions | Chemical splash goggles and a full-face shield, especially when working with larger quantities or under pressure/heat.[18][19] | Chemical-resistant nitrile or neoprene gloves.[8] Inspect gloves prior to use.[17] | Chemically resistant and/or flame-resistant laboratory coat. | Required to be performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield.[18][19] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). | Chemically resistant coveralls or apron over a lab coat. | Air-purifying respirator with organic vapor cartridges may be necessary for large spills or ventilation failure.[20] |
Operational Plan: From Benchtop to Disposal
A systematic, step-by-step approach is critical for minimizing exposure and ensuring reproducible, safe science.
Standard Handling Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily accessible.
-
Donning PPE: Before handling the primary container, don the appropriate PPE as specified in the table above.
-
Transfer: When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols. Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, a precaution derived from the flammability of the cyclohexanone backbone.[3][5][21]
-
Procedure: Keep the container sealed when not in use. Upon completion of the work, decontaminate the working surface and any equipment used.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Dispose of single-use items, like gloves, into a designated hazardous waste container.[17]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][12]
Emergency Spill Response
In the event of a spill, immediate and correct action is paramount. The following workflow provides a clear decision-making process.
Caption: Emergency spill response workflow for 3-(1H-Pyrazol-1-yl)cyclohexan-1-one.
Disposal Plan: Ensuring Environmental Compliance
Improper disposal can lead to environmental contamination.[10][11]. All materials contaminated with 3-(1H-Pyrazol-1-yl)cyclohexan-1-one must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste stream with other chemical waste unless compatibility is confirmed. All contaminated items (gloves, pipette tips, absorbent material) must be segregated.[18]
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container.[11]
-
Liquid Waste: Collect in a separate, labeled, and sealed container.
-
"Empty" Containers: The original product container is not empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[13]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(1H-Pyrazol-1-yl)cyclohexan-1-one".[11][13][18]
-
Final Disposal: Arrange for collection by a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[11][13][14]
By adhering to this comprehensive guide, research professionals can confidently handle 3-(1H-Pyrazol-1-yl)cyclohexan-1-one, ensuring personal safety while maintaining the integrity of their research and the environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
